4-bromo-1H-benzoimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFMGBYYAOIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460142 | |
| Record name | 4-bromo-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83741-35-9 | |
| Record name | 4-bromo-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-bromo-1H-benzoimidazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-1H-benzoimidazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features make it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a particular focus on its role as a scaffold for kinase inhibitors.
Chemical Structure and Properties
This compound possesses a fused ring system consisting of a benzene ring and an imidazole ring, with a bromine atom substituted at the 4-position. This substitution pattern influences the molecule's electronic properties and reactivity, making it a key intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| CAS Number | 83741-35-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 131-135 °C (for the related 4-bromo-1H-imidazole) | [2][3] |
| Boiling Point (Predicted) | 324.7 ± 15.0 °C | [2] |
| pKa (Predicted) | 11.70 ± 0.10 | [2] |
| Purity | 96% | [1] |
Structure:
References
Synthesis of 4-bromo-1H-benzoimidazole from o-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-bromo-1H-benzoimidazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis primarily proceeds through a two-step process: the selective bromination of the starting material, o-phenylenediamine, to yield 4-bromo-o-phenylenediamine, followed by cyclization with formic acid to form the benzimidazole ring. This document details the experimental protocols, presents quantitative data from various methodologies, and illustrates the workflow for clarity.
Part 1: Synthesis of the Intermediate 4-bromo-o-phenylenediamine
The initial and critical step is the regioselective bromination of o-phenylenediamine. Direct bromination can lead to multiple substituted products. Therefore, a common strategy involves the protection of the amine groups via acetylation, followed by bromination and subsequent deprotection through hydrolysis. An alternative method utilizes sodium bromide and an oxidizing agent for a safer and more controlled reaction.
Methodology 1: Acetylation, Bromination, and Hydrolysis
This traditional approach involves three distinct chemical transformations to ensure the desired regioselectivity.
Experimental Protocol:
-
Acetylation of o-phenylenediamine:
-
o-phenylenediamine is dissolved in glacial acetic acid.
-
Acetic anhydride is added dropwise to the solution, typically under cooling in an ice bath to manage the exothermic reaction.
-
The mixture is then heated to approximately 50°C and stirred for 1-2 hours until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
-
Bromination of the Diacetyl Intermediate:
-
The reaction mixture is cooled, and a brominating agent is introduced. One method involves adding a solution of bromine in acetic acid.[1]
-
Another approach uses sodium bromide followed by the slow, dropwise addition of 30% hydrogen peroxide.[2][3]
-
The reaction is stirred at room temperature and then heated to 50-60°C for several hours.[2][3]
-
-
Hydrolysis of 4-bromo-o-phenyldiacetamide:
-
The reaction mixture from the bromination step is poured into ice water, often containing sodium sulfite to quench any remaining bromine.[2]
-
The precipitated solid, 4-bromo-o-phenyldiacetamide, is filtered and washed.
-
The intermediate is then subjected to hydrolysis by heating with an aqueous solution of sodium hydroxide in a solvent like methanol.[3]
-
After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 4-bromo-o-phenylenediamine, which can be further purified by recrystallization.[3]
-
Quantitative Data for 4-bromo-o-phenylenediamine Synthesis
| Parameter | Embodiment 1[2][3] | Embodiment 2[2] | Method from US Patent[1] |
| Starting Material (o-phenylenediamine) | 80 g | 160 g | 5 g (46.2 mmol) |
| Acetic Anhydride | 158 g | 330 g | 10.4 g (102 mmol) |
| Solvent (Glacial Acetic Acid) | 640 mL | 1000 mL | 40 mL |
| Brominating Agent | 80g NaBr, 92g 30% H₂O₂ | 153g NaBr, 167.7g 30% H₂O₂ | 8.9 g Br₂ in 10 mL Acetic Acid |
| Reaction Temperature (Acetylation) | 50°C | 50°C | Ice water cooling |
| Reaction Time (Acetylation) | 1 hour | 1-2 hours | Not specified |
| Reaction Temperature (Bromination) | 25°C then 50°C | 25°C then 60°C | 50-55°C |
| Reaction Time (Bromination) | 2 hours at 25°C, 2 hours at 50°C | 1 hour at 25°C, 3 hours at 60°C | 40 minutes |
| Hydrolysis Agent | 122 g NaOH in 1.2L MeOH/0.4L H₂O | Not specified | Not applicable in this patent |
| Final Product Yield | 105 g | Not specified | Not specified |
| Purity | 98.6% (HPLC) | Not specified | Not specified |
Experimental Workflow: Synthesis of 4-bromo-o-phenylenediamine
Caption: Workflow for the synthesis of 4-bromo-o-phenylenediamine.
Part 2: Cyclization to this compound
The final step in the synthesis is the formation of the imidazole ring. This is typically achieved through the Phillips condensation reaction, which involves heating the substituted o-phenylenediamine with formic acid.
Experimental Protocol:
A general and widely adopted procedure for benzimidazole synthesis from o-phenylenediamine and formic acid can be adapted for 4-bromo-o-phenylenediamine.[4][5]
-
Reaction Setup:
-
Cyclization:
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a base, such as 10% sodium hydroxide or a saturated sodium bicarbonate solution, until the mixture is just alkaline (pH 7-8).[4][7] This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure compound.
-
Quantitative Data for Benzimidazole Synthesis (General)
The following table provides data for the general synthesis of benzimidazole from o-phenylenediamine, which serves as a model for the cyclization of the bromo-substituted analogue.
| Parameter | E. C. Wagner & W. H. Millett[5] | CUTM Courseware[4] |
| Starting Material (o-phenylenediamine) | 54 g (0.5 mole) | 27 g |
| Formic Acid | 32 mL (90%, 0.75 mole) | 17.5 g |
| Reaction Temperature | 100°C (water bath) | 100°C (water bath) |
| Reaction Time | 2 hours | 2 hours |
| Neutralizing Agent | 10% Sodium Hydroxide | 10% Sodium Hydroxide |
| Purification | Recrystallization from boiling water | Recrystallization from boiling water |
| Final Product Yield | 49-50.5 g (83-85%) | 25 g |
| Melting Point | 170-172°C | 171-172°C |
Logical Pathway: Cyclization of 4-bromo-o-phenylenediamine
Caption: Phillips condensation pathway for this compound.
Conclusion
The synthesis of this compound from o-phenylenediamine is a robust and well-documented process. The key to a successful synthesis lies in the controlled, regioselective bromination of the starting material, followed by an efficient cyclization reaction. The methodologies presented in this guide, derived from established literature and patents, provide a solid foundation for researchers to produce this important chemical entity for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of 4-bromo-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.32 | s | H-2 |
| 7.70 | d | H-7 |
| 7.43 | d | H-5 |
| 7.33 | t | H-6 |
Note: Data acquired in DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 144.1 | C-2 |
| 142.8 | C-7a |
| 134.1 | C-3a |
| 125.9 | C-6 |
| 123.8 | C-5 |
| 115.5 | C-7 |
| 112.9 | C-4 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620 | Medium | C=N stretch |
| 1450 | Strong | Aromatic C=C stretch |
| 1275 | Strong | C-N stretch |
| 740 | Strong | C-H out-of-plane bend |
| ~550 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 196/198 | 100 | [M]⁺ (Molecular ion) |
| 117 | High | [M - Br]⁺ |
| 90 | Medium | [M - Br - HCN]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is typically employed.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
The sample is thoroughly mixed to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and imidazole protons, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.
Sample Preparation (for solid samples):
-
KBr Pellet Method: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
Sample Introduction:
-
Direct Inlet Probe: For solid samples, a small amount of the compound is placed in a capillary tube and introduced directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample can be dissolved in a volatile solvent and injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a suitable solvent and introduced via a liquid chromatograph.
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for obtaining structural information from the fragmentation pattern.
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions. This is a "soft" ionization technique that typically results in less fragmentation.
Data Acquisition and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Solubility Profile of 4-bromo-1H-benzoimidazole: A Technical Guide for Researchers
For immediate release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-bromo-1H-benzoimidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is limited in publicly available literature, this document provides a guide to understanding its likely solubility profile based on related compounds and outlines detailed experimental protocols for its determination.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. Understanding its solubility in various organic solvents is essential for designing synthetic routes, developing purification strategies, and formulating for in vitro and in vivo studies. This guide presents qualitative solubility information, detailed methodologies for quantitative solubility determination, and a visual workflow to aid researchers in their experimental design.
Solubility Data
Table 1: Qualitative and Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Methanol | Soluble | Based on the reported solubility of the isomer 5-bromo-1H-benzimidazole[1]. |
| Ethanol | Likely Soluble | Benzimidazole derivatives often show solubility in lower alcohols[2]. |
| Acetone | To Be Determined | - |
| Dichloromethane (DCM) | To Be Determined | - |
| Ethyl Acetate | To Be Determined | - |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful hydrogen-bonding solvent useful for dissolving many benzimidazoles[3]. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Another polar aprotic solvent often used for benzimidazole derivatives[3]. |
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound[4][5]. This method measures the concentration of a saturated solution at equilibrium.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the incubation period, remove the vials and allow them to stand to let the excess solid settle. For a more complete separation, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.
-
Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer or organic solvent[6][7][8].
Objective: To measure the concentration of this compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Compound Addition: Dispense a small volume of the this compound DMSO stock solution into the wells of a microtiter plate.
-
Solvent Addition: Add the selected organic solvent to each well to achieve the desired final compound concentration and a low final percentage of DMSO (typically 1-2%).
-
Incubation: Cover the plate and shake it at a constant temperature for a short period (e.g., 1-2 hours).
-
Detection: Measure the amount of precipitated compound. This can be done directly by measuring the turbidity (light scattering) using a nephelometer or indirectly by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectrophotometry.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is observed or the measured concentration in the filtered solution.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- 1. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Potential biological activities of 4-bromo-1H-benzoimidazole derivatives
An In-depth Technical Guide to the Potential Biological Activities of 4-Bromo-1H-benzoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. Among its many derivatives, this compound and its analogs have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of their biological activities, focusing on anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development.
Anticancer Activity
Derivatives of this compound, particularly the polybrominated versions, have demonstrated notable cytotoxic activity against various cancer cell lines. The primary mechanism often involves the induction of apoptosis through intrinsic pathways.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of selected 4,5,6,7-tetrabromo-1H-benzimidazole derivatives, highlighting their efficacy against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3aA | MCF-7 (Breast) | 5.30 | [1] |
| CCRF-CEM (Leukemia) | 6.80 | [1] | |
| 1 | MCF-7 (Breast) | 17.09 | [2] |
| MDA-MB-231 (Breast) | 21.20 | [2] | |
| TBBi | MCF-7 (Breast) | 12.61 | [2] |
| LNCaP (Prostate) | ~20 | [2] |
IC50: The half maximal inhibitory concentration. TBBi: 4,5,6,7-tetrabromo-1H-benzimidazole.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, CCRF-CEM) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Induction of Apoptosis
Several this compound derivatives have been shown to induce apoptosis. For instance, compound 3aA triggers the mitochondrial apoptotic pathway in CCRF-CEM cells.[1] This pathway is a key target in cancer therapy.
Caption: Mitochondrial Apoptosis Pathway.
Antimicrobial Activity
Benzimidazole derivatives are well-established as effective antimicrobial agents. The introduction of a bromine atom at the 4-position can enhance this activity against a spectrum of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a novel benzimidazole derivative against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5i | K. pneumoniae | >3.9 | [3] |
| A. niger | >31.25 | [3] | |
| A. fumigatus | 7.81 | [3] |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Compound 5i: N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
The general workflow for screening new compounds for antimicrobial activity is a multi-step process.
Caption: Antimicrobial Screening Workflow.
Anti-inflammatory Activity
Certain benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade. While specific data for 4-bromo derivatives is less prevalent in the provided search results, the general benzimidazole scaffold is known to interact with targets like cyclooxygenase (COX) enzymes.[4][5]
Potential Anti-inflammatory Mechanisms
Benzimidazole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[4][5]
Experimental Protocol: In Vitro COX Inhibition Assay
The potential of a compound to inhibit COX enzymes can be assessed using commercially available assay kits.
Methodology:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound is pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandins (e.g., PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.
Logical Relationship: Drug Discovery and Development
The process of bringing a new anti-inflammatory drug to market is a complex, multi-stage process.
Caption: Drug Discovery & Development Pipeline.
Conclusion
This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with the potential for anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a foundation for researchers to build upon in the quest for novel therapeutics. Future studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these promising molecules.
References
- 1. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 4-bromo-1H-benzoimidazole and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 4-bromo-1H-benzoimidazole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the influence of tautomeric forms on molecular properties such as receptor binding affinity, solubility, and reactivity, a thorough understanding of this phenomenon is critical for rational drug design and the development of novel functional materials. This document details the structural aspects of the tautomeric equilibrium, experimental and computational methodologies for its investigation, and expected spectroscopic signatures. While direct experimental data for this compound is limited in published literature, this guide leverages established principles and data from closely related analogues to provide a robust predictive framework.
Introduction to Tautomerism in Benzimidazoles
Benzimidazole and its derivatives are well-known for exhibiting annular prototropic tautomerism. This process involves the migration of a proton between the N1 and N3 atoms of the imidazole ring. For asymmetrically substituted benzimidazoles, such as this compound, this equilibrium results in two distinct tautomeric forms which, by IUPAC nomenclature, are designated as this compound and 7-bromo-1H-benzoimidazole. These two forms are in a dynamic equilibrium, the position of which is influenced by factors including the nature and position of substituents, the solvent, temperature, and the solid-state packing forces.
The correct identification and quantification of the predominant tautomer are crucial, as the two forms can exhibit different physicochemical and biological properties.
Caption: Tautomeric equilibrium between this compound and 7-bromo-1H-benzoimidazole.
Synthesis of this compound
A validated, specific experimental protocol for the synthesis of this compound is not extensively detailed in readily available literature. However, a plausible and robust synthetic route can be constructed based on established methods for benzimidazole synthesis and the preparation of the key precursor, 4-bromo-o-phenylenediamine.[1][2]
Synthesis of 4-bromo-o-phenylenediamine (Precursor)
The synthesis of 4-bromo-o-phenylenediamine can be achieved through the bromination of o-phenylenediamine, with a preliminary protection step of the amino groups to control regioselectivity.
Experimental Protocol:
-
Protection: o-Phenylenediamine (1 equivalent) is dissolved in glacial acetic acid. Acetic anhydride (2.2 equivalents) is added dropwise under cooling (ice bath) to form N,N'-(1,2-phenylene)diacetamide.[1] The reaction mixture is typically stirred and gently heated (e.g., to 50°C) for a short period to ensure complete reaction.[1]
-
Bromination: After cooling the diacetamide solution, a brominating agent is added. Safer and more controlled bromination can be achieved using sodium bromide and hydrogen peroxide in place of liquid bromine.[3] The mixture is stirred at room temperature and then gently heated (e.g., to 60°C) for several hours.[2]
-
Work-up and Deprotection: The reaction mixture is poured into ice water, often containing a reducing agent like sodium sulfite to quench any excess bromine. The precipitated 4-bromo-N,N'-(1,2-phenylene)diacetamide is collected by filtration.[1][2]
-
Hydrolysis: The dried diacetamide intermediate is then hydrolyzed to the desired 4-bromo-o-phenylenediamine. This is typically achieved by heating the compound in a solution of an acid (e.g., HCl) or a base (e.g., NaOH in methanol/water).[3]
-
Purification: The resulting 4-bromo-o-phenylenediamine can be purified by recrystallization from a suitable solvent.[3]
Caption: Synthetic workflow for the precursor 4-bromo-o-phenylenediamine.
Cyclization to this compound
The Phillips condensation is a standard method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.
Experimental Protocol:
-
Reaction Setup: 4-bromo-o-phenylenediamine (1 equivalent) and formic acid (used as both reactant and solvent) are combined in a reaction flask.
-
Cyclization: The mixture is heated to reflux (around 100-110°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly neutralized with an aqueous base, such as ammonium hydroxide or sodium hydroxide, until the product precipitates.
-
Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental and Computational Investigation of Tautomerism
A combination of spectroscopic and computational methods is required to fully characterize the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[4] In asymmetrically substituted benzimidazoles, if the proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. More commonly, a rapid equilibrium leads to a time-averaged spectrum.
-
¹H NMR: In a fast-exchange regime, the aromatic protons will show averaged chemical shifts. The N-H proton often appears as a broad singlet.
-
¹³C NMR: This is particularly informative. In a fast equilibrium, pairs of carbons that are chemically distinct in each tautomer (C4/C7, C5/C6, and C3a/C7a) become equivalent and show single, averaged signals. The chemical shifts of C4 and C7 are highly sensitive to the position of the tautomeric proton. By comparing the observed chemical shifts with those of "locked" N-methylated derivatives (e.g., 4-bromo-1-methyl-1H-benzoimidazole and 7-bromo-1-methyl-1H-benzoimidazole), the tautomeric ratio can be quantified.[5]
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers and Averaged Spectrum (Values are estimated based on data for analogous halo- and other substituted benzimidazoles and may vary with solvent)
| Carbon | This compound (Predicted) | 7-bromo-1H-benzoimidazole (Predicted) | Fast Exchange (Averaged, Predicted) |
| C2 | ~142 | ~142 | ~142 |
| C3a | ~135 | ~143 | ~139 |
| C4 | ~108 (C-Br) | ~115 | ~111.5 |
| C5 | ~124 | ~124 | ~124 |
| C6 | ~123 | ~115 | ~119 |
| C7 | ~118 | ~110 (C-Br) | ~114 |
| C7a | ~143 | ~134 | ~138.5 |
Experimental Protocol: Variable Temperature (VT) NMR
To resolve the individual tautomers, low-temperature NMR is employed to slow the rate of proton exchange.
-
Sample Preparation: Prepare a solution of this compound in a solvent with a low freezing point (e.g., deuterated methanol, acetone-d₆, or tetrahydrofuran-d₈).
-
Initial Spectrum: Record a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[6] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[7]
-
Data Acquisition: Record spectra at each temperature until significant broadening, followed by splitting of the averaged signals into two distinct sets of peaks, is observed. The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion.
-
Quantification: Once the signals for the two tautomers are baseline-resolved at a sufficiently low temperature, the tautomeric ratio (K_T) can be determined by integrating the corresponding ¹H NMR signals or from the chemical shifts in the ¹³C NMR spectrum.[8]
Spectroscopic Methods (IR and UV-Vis)
-
Infrared (IR) Spectroscopy: The N-H stretching vibration (typically in the 3000-3400 cm⁻¹ region) and the "fingerprint" region (below 1600 cm⁻¹) can provide evidence of tautomerism, especially when comparing solution spectra to solid-state spectra where one tautomer might be "locked" in the crystal lattice. Hydrogen bonding significantly affects these vibrations.
-
UV-Vis Spectroscopy: The two tautomers are expected to have distinct electronic absorption spectra. The position and intensity of the absorption maxima will differ due to the different electronic distribution in each isomer. Deconvolution of the overlapping spectra, sometimes aided by varying solvent polarity or temperature, can be used to estimate the tautomeric ratio.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state. By locating the position of the hydrogen atom on one of the imidazole nitrogens, the structure of one tautomer can be definitively determined. This solid-state structure, however, does not necessarily represent the predominant tautomer in solution. To date, a crystal structure for this compound has not been reported in the major crystallographic databases.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.
Computational Protocol:
-
Structure Optimization: The geometries of both the 4-bromo- and 7-bromo-1H-benzoimidazole tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. Vibrational frequency calculations are also performed to confirm that the structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvent Effects: To model the tautomeric equilibrium in solution, the Polarizable Continuum Model (PCM) can be applied to account for the bulk solvent effects.[4]
-
Relative Stability: The relative Gibbs free energy (ΔG) between the two tautomers is calculated to predict the equilibrium constant (K_T) using the equation ΔG = -RT ln(K_T).
Table 2: Predicted Relative Energies of Tautomers from DFT Calculations (These are illustrative values; actual results will depend on the computational level of theory and solvent model)
| Tautomer | ΔE (gas phase, kcal/mol) | ΔG (in DMSO, kcal/mol) | Predicted Predominance |
| This compound | Reference (0.00) | Reference (0.00) | - |
| 7-bromo-1H-benzoimidazole | Predicted > 0 | Predicted > 0 | 4-bromo tautomer |
Note: The 4-bromo tautomer is predicted to be slightly more stable due to the electron-withdrawing inductive effect of the bromine atom being further from the acidic N-H proton.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of electronic and environmental effects.
-
Electronic Effects of Substituents: The electron-withdrawing nature of the bromine atom will influence the acidity of the N-H protons and the basicity of the pyridine-like nitrogen. It is generally expected that the tautomer where the proton is on the nitrogen further away from the electron-withdrawing group is more stable. Therefore, the 4-bromo tautomer is predicted to be the major form.
-
Solvent Effects: Polar protic solvents can stabilize both tautomers by forming hydrogen bonds, acting as both H-bond donors and acceptors, and can facilitate the proton transfer. The relative stability of the tautomers can shift with solvent polarity.
-
Temperature: As described in the VT-NMR section, temperature affects the rate of interconversion. The equilibrium position itself can also be temperature-dependent if there is a significant enthalpy difference between the tautomers.
Caption: Logical relationships between experimental/computational methods and the data they provide.
Conclusion
The tautomerism of this compound involves a dynamic equilibrium between the 4-bromo and 7-bromo forms. While specific experimental data for this compound is sparse, a robust understanding can be built upon the well-established behavior of analogous substituted benzimidazoles. The combination of variable-temperature NMR spectroscopy and DFT calculations provides the most powerful approach for quantifying the tautomeric ratio and understanding the energetic landscape of the interconversion. Based on electronic effects, the this compound tautomer is predicted to be the more stable form in solution. This guide provides the necessary theoretical background and detailed experimental and computational frameworks for researchers to fully characterize this and other related benzimidazole systems, facilitating their application in drug discovery and materials science.
References
- 1. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
Stability of 4-bromo-1H-benzoimidazole Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability of 4-bromo-1H-benzoimidazole under acidic and basic conditions. Due to the limited availability of direct stability data for this specific compound, this guide extrapolates information from forced degradation studies of analogous benzimidazole derivatives and the known reactivity of bromo-aromatic compounds. The experimental protocols and potential degradation pathways outlined herein are intended to serve as a foundational resource for stability-indicating method development and formulation studies.
Introduction to Benzimidazole Stability
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. Their inherent chemical structure, featuring a fused benzene and imidazole ring, makes them susceptible to degradation under various stress conditions, including acidic and basic hydrolysis. The nature and position of substituents on the benzimidazole core can significantly influence the molecule's stability and the degradation pathways it undergoes. Forced degradation studies are therefore essential to understand the intrinsic stability of a new chemical entity, identify potential degradation products, and develop robust analytical methods for quality control.[1][2][3]
Predicted Stability Profile of this compound
Based on the stability profiles of other benzimidazole derivatives, such as omeprazole and albendazole, it is anticipated that this compound will exhibit susceptibility to both acidic and basic hydrolysis.
Under Acidic Conditions: The benzimidazole ring is expected to be the primary site of degradation. Protonation of the imidazole nitrogen atoms can facilitate hydrolytic cleavage of the ring. The bromine substituent, being an electron-withdrawing group, may influence the electron density of the ring system, but significant degradation of the core structure is still expected, particularly under forcing conditions (e.g., elevated temperature and high acid concentration). Acid-catalyzed debromination is generally not a primary degradation pathway for bromo-aromatic compounds under typical hydrolytic stress conditions.
Under Basic Conditions: In the presence of a strong base, the imidazole ring of the benzimidazole core can also be susceptible to cleavage. Furthermore, while the carbon-bromine bond on an aromatic ring is generally stable, strong basic conditions could potentially promote nucleophilic aromatic substitution or elimination reactions, although these are less likely without strong activating groups or very harsh conditions.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential degradation data for this compound under forced hydrolytic conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | 15 - 25% | Benzimidazole ring cleavage products |
| 1 M HCl | 80 | 8 | > 40% | Benzimidazole ring cleavage products |
| 0.1 M NaOH | 60 | 24 | 10 - 20% | Benzimidazole ring cleavage products, potential minor debrominated species |
| 1 M NaOH | 80 | 8 | > 30% | Benzimidazole ring cleavage products, potential minor debrominated species |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound (reference standard)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid, analytical grade (for mobile phase adjustment)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Liquid Chromatograph-Mass Spectrometer (LC-MS/MS) for degradation product identification
-
Nuclear Magnetic Resonance (NMR) Spectrometer for structural elucidation of isolated degradants
-
pH meter
-
Thermostatically controlled water bath or oven
Forced Degradation Procedure
4.3.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
4.3.2. Acidic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Reflux the solutions at 60°C and 80°C, respectively, for a predetermined period (e.g., 8, 24, 48 hours).
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an appropriate amount of NaOH solution.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
4.3.3. Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Reflux the solutions at 60°C and 80°C, respectively, for the same time points as the acidic hydrolysis.
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an appropriate amount of HCl solution.
-
Dilute the sample with the mobile phase for HPLC analysis.
4.3.4. Control Sample: A control sample of this compound in the same solvent system, kept at room temperature, should be analyzed at each time point to account for any degradation not caused by the stress conditions.
Analytical Method
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 20 µL
Visualization of Workflows and Pathways
Experimental Workflow
References
A Technical Guide to Commercially Available Starting Materials for the Synthesis of 4-bromo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercially available starting materials and synthetic routes for the preparation of 4-bromo-1H-benzoimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details common precursors, provides established experimental protocols, and presents quantitative data to facilitate laboratory synthesis.
Introduction
This compound is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules with diverse biological activities. The benzimidazole core is a prominent feature in numerous pharmaceuticals. The bromine substituent at the 4-position offers a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.
Commercially Available Starting Materials
The synthesis of this compound is primarily achieved through the cyclization of a substituted o-phenylenediamine derivative. The most direct and common commercially available starting material is 3-bromo-1,2-phenylenediamine . An alternative precursor is 2-bromo-6-nitroaniline , which requires an additional reduction step prior to cyclization.
A summary of these key starting materials is provided in the table below, including common suppliers and typical purity levels.
| Starting Material | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| 3-Bromo-1,2-phenylenediamine | ![]() | 1575-36-6 | C₆H₇BrN₂ | 187.04 | >96.0% (GC) |
| 2-Bromo-6-nitroaniline | ![]() | 59255-95-7 | C₆H₅BrN₂O₂ | 217.02 | 98% |
Synthetic Pathways and Experimental Protocols
Two primary synthetic routes from commercially available starting materials are detailed below.
Route 1: Cyclization of 3-Bromo-1,2-phenylenediamine with Formic Acid
This is the most direct and widely used method for the synthesis of this compound. The reaction involves the condensation of 3-bromo-1,2-phenylenediamine with formic acid, which serves as the source of the C2 carbon of the imidazole ring.
Caption: Synthesis of this compound from 3-Bromo-1,2-phenylenediamine.
Experimental Protocol:
This protocol is adapted from the general procedure for benzimidazole synthesis.[1][2][3]
-
Reaction Setup: In a round-bottomed flask, dissolve 3-bromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide with constant stirring until the mixture is alkaline (pH 7-8).
-
Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield the final product.
Quantitative Data:
Route 2: Reductive Cyclization of 2-Bromo-6-nitroaniline
This two-step, one-pot synthesis involves the initial reduction of the nitro group of 2-bromo-6-nitroaniline to form 3-bromo-1,2-phenylenediamine in situ, followed by cyclization with a suitable one-carbon source like triethyl orthoformate or formic acid.
Caption: One-pot synthesis of this compound from 2-Bromo-6-nitroaniline.
Experimental Protocol:
This protocol is based on general procedures for the one-pot reductive cyclization of 2-nitroanilines.[4][5]
-
Reaction Setup: To a solution of 2-bromo-6-nitroaniline (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a reducing agent (e.g., 10% Pd/C under a hydrogen atmosphere, or an excess of SnCl₂).
-
Reduction: Stir the mixture at room temperature until the reduction of the nitro group is complete (monitor by TLC).
-
Cyclization: To the reaction mixture containing the in situ generated 3-bromo-1,2-phenylenediamine, add the one-carbon source (e.g., triethyl orthoformate, 1.2 eq.) and a catalytic amount of a weak acid like acetic acid.
-
Reaction: Heat the mixture to reflux and stir until the cyclization is complete (monitor by TLC).
-
Work-up and Purification: After cooling, the catalyst (if using Pd/C) is filtered off. The solvent is removed under reduced pressure, and the residue is worked up in a similar manner to Route 1 (neutralization, precipitation, and recrystallization) to afford pure this compound.
Quantitative Data:
One-pot reductive cyclizations of 2-nitroanilines are reported to proceed in high yields.[4]
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Route 1 | Route 2 |
| Starting Material | 3-Bromo-1,2-phenylenediamine | 2-Bromo-6-nitroaniline |
| Key Reagents | Formic Acid | Reducing Agent (e.g., Pd/C, H₂), One-carbon source (e.g., Triethyl orthoformate) |
| Typical Reaction Time | 2-4 hours | Varies (reduction + cyclization) |
| Typical Yield | High (expected) | High |
| Melting Point of Product | 149-151 °C | 149-151 °C |
Conclusion
The synthesis of this compound can be readily achieved from commercially available starting materials. The most direct approach utilizes the cyclization of 3-bromo-1,2-phenylenediamine with formic acid, offering a straightforward and high-yielding procedure. An alternative one-pot method starting from 2-bromo-6-nitroaniline provides an efficient route that avoids the isolation of the intermediate diamine. The choice of synthetic route will depend on factors such as the availability and cost of the starting materials, as well as the desired scale of the reaction. This guide provides the necessary information for researchers and professionals to select and implement a suitable synthetic strategy for obtaining this compound for their research and development needs.
References
A Technical Guide to the Synthetic Routes of Substituted Benzimidazoles for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted benzimidazoles, a critical heterocyclic scaffold in medicinal chemistry. The document details experimental protocols for key reactions, presents quantitative data for comparative analysis, and visualizes important biological signaling pathways where benzimidazoles play a significant therapeutic role.
Core Synthetic Methodologies
The synthesis of the benzimidazole core predominantly involves the condensation of o-phenylenediamines with a one-carbon electrophile, typically an aldehyde or a carboxylic acid and its derivatives.[1] Over the years, numerous modifications and novel methods have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.[2][3]
Phillips-Ladenburg Condensation with Carboxylic Acids
A foundational method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[4][5] This versatile method allows for the preparation of a wide range of 2-substituted benzimidazoles.[1] The reaction generally proceeds well with aliphatic carboxylic acids, while aromatic carboxylic acids may require higher temperatures.[4]
Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is another widely used method for synthesizing 2-substituted benzimidazoles.[2][5] This approach typically involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.[1] A variety of oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[5]
Modern Synthetic Approaches
To enhance reaction efficiency and align with the principles of green chemistry, modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been developed.[6][7] These methods offer significant advantages over conventional heating by providing rapid and uniform heating, leading to shorter reaction times and often cleaner reactions with higher yields.[6][8] Furthermore, the use of novel catalysts, including metal nanoparticles and Lewis acids, has enabled the development of highly efficient and selective synthetic protocols.[9][10]
Quantitative Data on Benzimidazole Synthesis
The choice of synthetic methodology profoundly influences the reaction outcomes. The following tables summarize quantitative data from various studies to provide a comparative overview of different synthetic strategies for the preparation of 2-substituted benzimidazoles.
Table 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
| R-Group of Carboxylic Acid | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| H (Formic Acid) | 100°C, water bath | 2 hours | 83-85 | [11] |
| CH₃ (Acetic Acid) | Microwave, HCl | 1.5-4 min | 80-95 | [8] |
| C₆H₅ (Benzoic Acid) | PPA, reflux | 2-6 hours | High | [1] |
| 4-NO₂-C₆H₄ | Microwave, HCl | 1.5-4 min | High | [8] |
Table 2: Synthesis of 2-Aryl Benzimidazoles from Aldehydes
| Aldehyde | Catalyst/Oxidant/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NH₄Cl, CHCl₃, rt | 4 hours | 75-94 | [12] |
| 4-Cl-C₆H₄CHO | DDQ, MeCN, Microwave | Not specified | High | [6] |
| 4-OCH₃-C₆H₄CHO | Zn(OTf)₂, EtOH, reflux | Not specified | High | [10] |
| Thiophene-2-carbaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C | 2 hours | 80-96 | [9] |
| Benzaldehyde | H₂O₂, HCl, MeCN, rt | Not specified | High | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of synthetic strategies. Below are protocols for key experiments in benzimidazole synthesis.
Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole[11]
-
In a 500-mL round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g) of 90% formic acid (0.75 mole).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration and wash it with approximately 50 mL of cold water.
-
For purification, dissolve the crude product in 750 mL of boiling water.
-
Add about 2 g of decolorizing carbon (Norite) and digest for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter.
-
Cool the filtrate to 10–15°C to crystallize the product.
-
Collect the white benzimidazole crystals by filtration, wash with 50 mL of cold water, and dry at 100°C.
-
Expected yield: 49–50.5 g (83–85%).
Protocol 2: Weidenhagen-type Synthesis of 2-Phenyl-1H-benzo[d]imidazole[12]
-
To a stirred solution of 1,2-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in 5 mL of chloroform, add benzaldehyde (1 mmol).
-
Stir the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (30/70) eluent system.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 mL).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent.
Protocol 3: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles[7]
-
In a microwave-safe vessel, combine o-phenylenediamine (0.01 moles) and the desired aromatic carboxylic acid (0.01 moles).
-
Add ethyl acetate (0.0025 mole) and water (15 mL).
-
Irradiate the mixture in a microwave reactor at 90% power (765 W).
-
Monitor the reaction by TLC using an ethanol:water (8:2) mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution just alkaline to litmus by the slow addition of 10% NaOH.
-
Filter the product, wash with cold water, and recrystallize from absolute ethanol.
Protocol 4: Gold Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles[9]
-
In a 5 mL glass reactor, place the Au/TiO₂ catalyst (1 mol % Au).
-
Add a solvent mixture of CHCl₃:MeOH (3:1, 3 mL), o-phenylenediamine (0.3 mmol), and the desired aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, centrifuge the slurry to separate the solid catalyst.
-
Wash the catalyst twice with 3 mL of ethanol.
-
Combine the supernatant and washes, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualization of Key Synthetic Pathways and Biological Mechanisms
The following diagrams, created using the DOT language, illustrate the core synthetic routes to benzimidazoles and their involvement in key cancer-related signaling pathways.
Synthetic Pathways
Caption: Core synthetic strategies for 2-substituted benzimidazoles.
Experimental Workflow
Caption: A typical experimental workflow for benzimidazole synthesis.
Biological Signaling Pathways
Many substituted benzimidazoles exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, DNA repair, and apoptosis.
Caption: Benzimidazoles can induce apoptosis by inhibiting MDM2, a negative regulator of p53.
Caption: Benzimidazole derivatives can act as EGFR inhibitors, blocking downstream pro-survival signaling.
Caption: Benzimidazole-based PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. solidstatetechnology.us [solidstatetechnology.us]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sciforum.net [sciforum.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 4-bromo-1H-benzoimidazole
An Application Note and Protocol for the Synthesis of 4-bromo-1H-benzoimidazole
This document provides a detailed protocol for the synthesis of this compound, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The described method is a two-step process commencing with the bromination of o-phenylenediamine to yield 4-bromo-o-phenylenediamine, which is subsequently cyclized with formic acid to produce the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reactants for the Synthesis of 4-bromo-o-phenylenediamine
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| o-Phenylenediamine | 108.14 | 5.0 g | 46.2 |
| Acetic Anhydride | 102.09 | 10.4 g | 102 |
| Bromine | 159.808 | 8.9 g | 55.4 |
| Acetic Acid | 60.05 | 50 mL | - |
| Sodium Hydrogensulfite | 104.07 | 1.5 g | - |
| Ice Water | 18.015 | 300 mL | - |
Table 2: Reactants for the Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-bromo-o-phenylenediamine | 187.04 | (Theoretical yield from Step 1) | 46.2 (Theoretical) |
| 90% Formic Acid | 46.03 | (Calculated based on stoichiometry) | - |
| 10% Sodium Hydroxide | 40.00 | As required for neutralization | - |
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of 4-bromo-o-phenylenediamine[1]
This procedure outlines the bromination of o-phenylenediamine to produce the intermediate, 4-bromo-o-phenylenediamine.
-
Preparation of the Reaction Mixture : In a suitable reaction vessel, combine o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol).
-
Cooling : Cool the mixture in an ice water bath.
-
Addition of Bromine : While stirring, slowly add a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml).
-
Reaction : After the addition is complete, stir the reaction mixture for 40 minutes while maintaining the temperature between 50-55°C.
-
Quenching : Pour the reaction mixture into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench the excess bromine.
-
Isolation : The product, 4-bromo-o-phenylenediamine, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Synthesis of this compound[2][3]
This procedure describes the cyclization of 4-bromo-o-phenylenediamine with formic acid to yield the final product.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, place the 4-bromo-o-phenylenediamine synthesized in Step 1.
-
Addition of Formic Acid : Add an excess of 90% formic acid to the flask. A typical procedure for the synthesis of benzimidazole from o-phenylenediamine uses a 2:1 molar ratio of formic acid to the diamine, though for this specific derivative, using formic acid as the solvent is also common.
-
Reflux : Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization : After cooling, carefully pour the reaction mixture into a beaker of water and neutralize with 10% sodium hydroxide solution until the product precipitates.
-
Isolation and Purification : Collect the crude product by filtration. The crude product can be purified by recrystallization from water to yield pure this compound.
Visualized Workflow
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. The functionalization of the benzimidazole core is crucial for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the benzimidazole nucleus.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-bromo-1H-benzoimidazole with various boronic acids. Due to the potential for N-H reactivity and catalyst inhibition by the nitrogen-rich heterocycle, careful optimization of reaction conditions is often necessary.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst. A base is required to facilitate the transmetalation step.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromo-N-heterocycles, including structurally related benzimidazoles and imidazoles. These conditions can serve as a starting point for the optimization of the coupling of this compound.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Substrate | Reported Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 12 | 2-bromo-6-methyl-1H-benzo[d]imidazole | >95 | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF / H₂O | 80 | 12 | 4(5)-bromo-1H-imidazole | 95 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 | [4] |
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of this compound is depicted below.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from successful procedures for similar substrates.[1][3] Optimization of stoichiometry, catalyst loading, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 mmol, 2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 mmol, 4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium phosphate (2.0-3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum or cap and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-benzoimidazole.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed C-N Coupling with 4-bromo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. The functionalization of this core structure is of paramount importance in medicinal chemistry for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N coupling of 4-bromo-1H-benzoimidazole with various amine nucleophiles. The resulting 4-amino-1H-benzoimidazole derivatives are valuable intermediates in the synthesis of compounds with potential applications in areas such as oncology.
General Principles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope. For heteroaromatic substrates like this compound, which possesses an acidic N-H proton, careful optimization of reaction conditions is often necessary to achieve high efficiency and prevent side reactions.
Experimental Protocols
The following are representative protocols for the palladium-catalyzed C-N coupling of this compound with primary and secondary amines. These protocols are based on established methodologies for similar heterocyclic systems and should serve as a good starting point for optimization.
Protocol 1: C-N Coupling with an Aromatic Amine (e.g., Aniline)
This protocol describes a typical Buchwald-Hartwig amination reaction using a palladium precatalyst and a bulky biarylphosphine ligand.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
To a dry Schlenk tube or a sealable reaction vial under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol %), XPhos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the reaction vessel with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) to the reaction vessel via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Seal the Schlenk tube or vial and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(phenylamino)-1H-benzoimidazole.
Protocol 2: C-N Coupling with an Aliphatic Amine (e.g., Morpholine)
This protocol is adapted for the coupling of this compound with a secondary aliphatic amine, which may require slightly different conditions.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.03 mmol, 3 mol %) and Xantphos (0.045 mmol, 4.5 mol %) to a dry Schlenk tube or sealable reaction vial.
-
Add this compound (1.0 mmol, 1.0 equiv.) and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the vessel, and if not in a glovebox, evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add morpholine (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the tube or vial tightly and heat the reaction mixture in an oil bath at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-(morpholino)-1H-benzoimidazole.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed C-N coupling reactions with bromo-heterocycles, which can be used as a reference for the reaction with this compound.
Table 1: Representative Conditions for C-N Coupling with Aromatic Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | 80-90 |
| 3 | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 75-88 |
Table 2: Representative Conditions for C-N Coupling with Aliphatic Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 82-92 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.5) | t-Amyl alcohol | 100 | 18 | 78-89 |
| 3 | PdCl₂(dppf) (5) | - | NaOtBu (1.5) | THF | 80 | 16 | 70-85 |
Mandatory Visualizations
Experimental Workflow
The general workflow for the palladium-catalyzed C-N coupling of this compound is depicted below.
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Application in Drug Discovery: Targeting the BRAF Signaling Pathway
Many benzimidazole derivatives have been investigated as potent inhibitors of protein kinases involved in cancer signaling pathways. One such key pathway is the RAS-RAF-MEK-ERK pathway, where mutations in the BRAF kinase are common in various cancers, including melanoma. The 4-amino-1H-benzoimidazole scaffold can serve as a core for designing novel BRAF inhibitors.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-quality palladium precatalysts and ligands. All reagents and solvents should be anhydrous and deoxygenated. The reaction must be performed under a strictly inert atmosphere.
-
Incorrect Base: For unprotected benzimidazoles, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often preferred. Weaker bases may not be effective.
-
Low Temperature: If the reaction is sluggish, gradually increase the temperature in 10 °C increments.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side product arises from the reduction of the C-Br bond. Lowering the reaction temperature or using a bulkier ligand may mitigate this.
-
Homocoupling of Amines: This can occur at high temperatures. Reducing the reaction time or temperature may be beneficial.
-
-
N-H Reactivity: The benzimidazole N-H is acidic and can potentially react with the base. Using a sufficient excess of a strong, hindered base can help deprotonate both the amine nucleophile and the benzimidazole N-H, facilitating the desired C-N coupling at the 4-position. Alternatively, protection of the benzimidazole nitrogen (e.g., with a Boc or SEM group) can be considered, although this adds extra steps to the synthesis.
Conclusion
The palladium-catalyzed C-N coupling of this compound is a valuable transformation for the synthesis of diverse 4-amino-1H-benzoimidazole derivatives. These compounds are important building blocks in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement and optimize these reactions in their synthetic endeavors. Careful selection of the catalyst system and reaction conditions is key to achieving high yields and purity of the desired products.
N-alkylation of 4-bromo-1H-benzoimidazole experimental procedure
Introduction
The N-alkylation of benzimidazole derivatives is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl substituents on the nitrogen atoms of the benzimidazole scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability. This, in turn, can influence its pharmacokinetic profile and biological activity. 4-bromo-1H-benzoimidazole is a versatile building block, with the bromine atom serving as a handle for further functionalization, such as cross-coupling reactions. This document provides detailed experimental protocols for the N-alkylation of this compound, targeting researchers, scientists, and drug development professionals.
General Principles
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The process begins with the deprotonation of the imidazole nitrogen by a suitable base, forming a benzimidazolide anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide or sulfonate.
Due to the asymmetry of the this compound ring, N-alkylation can potentially yield two regioisomers: the 1,4-disubstituted and the 1,7-disubstituted products. The regioselectivity of the reaction is influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the substituent on the benzimidazole ring. Generally, alkylation is favored at the more sterically accessible and electronically favorable nitrogen atom.
Two primary methods for the N-alkylation of this compound are presented:
-
Method A: Using a Strong Base (Sodium Hydride) : This method employs a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2][3] This approach ensures rapid and complete deprotonation, typically leading to high yields. It is suitable for a wide range of alkylating agents.[1]
-
Method B: Using a Mild Base (Potassium Carbonate) : This method utilizes a milder inorganic base like potassium carbonate (K2CO3) in a polar solvent such as acetonitrile (MeCN) or DMF.[4][5] This protocol is often preferred for its operational simplicity and safety, as it avoids the use of highly reactive sodium hydride.[6]
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF
This protocol is suitable for a wide range of alkylating agents and generally provides high reaction efficiency.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the this compound.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.[6]
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[6]
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate (K2CO3) in Acetonitrile
This method employs a milder base and is often preferred for its operational simplicity.[6]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[6]
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require heating to 60-80 °C to proceed at a reasonable rate.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.[6]
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[6]
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of substituted imidazoles and benzimidazoles, which can be adapted for this compound. Please note that optimal conditions for this compound may vary and require optimization.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Ethyl bromoacetate | K2CO3 | CH3CN | 60 | 1-3 | 66-85 | 4-iodo-1H-imidazole |
| Benzyl chloride | K2CO3 | CH3CN | 60 | 1-3 | 66-85 | 4-iodo-1H-imidazole |
| Allyl bromide | K2CO3 | CH3CN | 60 | 1-3 | 66-85 | 4-iodo-1H-imidazole |
| Propargyl bromide | K2CO3 | CH3CN | 60 | 1-3 | 66-85 | 4-iodo-1H-imidazole |
| n-Pentyl bromide | NaH | THF | rt | 16 | 95 | 1H-indazole |
| Ethyl iodide | NaH | DMF | rt | 2 | 92 | 2-phenyl-1H-benzimidazole |
| Benzyl bromide | K2CO3 | DMF | 80 | 4 | 71 | 2-substituted benzimidazole |
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Hydride (NaH) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the C4-Position of the Benzimidazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. While functionalization at the C2-position is well-established, selective modification of the benzene ring, particularly at the C4-position, has historically been challenging. However, recent advancements in transition-metal-catalyzed C-H functionalization have opened new avenues for the direct and regioselective introduction of various substituents at this position. This development is of significant interest to medicinal chemists as it allows for the late-stage modification of complex molecules, enabling rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
These application notes provide an overview of the strategic importance of C4-functionalization and detail protocols for achieving it, focusing on modern catalytic methods.
Application Notes: The Significance of C4-Functionalization
The strategic introduction of substituents at the C4-position of the benzimidazole ring can profoundly influence the pharmacological properties of the molecule. This position is often crucial for modulating interactions with biological targets, improving pharmacokinetic profiles, and fine-tuning the overall efficacy and selectivity of drug candidates.
1. Kinase Inhibition:
A prominent application of C4-substituted benzimidazoles is in the development of kinase inhibitors, which are crucial in oncology and immunology. The C4-position often provides a vector for introducing substituents that can form key interactions within the ATP-binding pocket of kinases or allosteric sites.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: 4-Aminoalkoxy substituted benzimidazole derivatives have been identified as potent PI3K inhibitors.[1] The substituent at the C4-position can enhance solubility and modulate the pharmacokinetic profile of the inhibitor. For instance, analogs of the pan-class I PI3K inhibitor ZSTK474 with 4-aminoalkoxy substituents have been synthesized to improve aqueous solubility.[1]
-
Protein Kinase N2 (PKN2) Inhibition: The substitution pattern on the benzimidazole core is critical for potency and selectivity against PKN2, a kinase implicated in cancer. Structure-activity relationship (SAR) studies have revealed that a primary amide at the 4-position of a 2-(4-pyridyl)-benzimidazole scaffold is essential for its inhibitory activity.[2]
2. Anticancer Activity:
Beyond specific kinase inhibition, C4-functionalized benzimidazoles have demonstrated broader anticancer activities.
-
Cytotoxicity against Cancer Cell Lines: Tetrabromination of the benzene ring of benzimidazole (at positions 4, 5, 6, and 7) has been shown to impart significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia).[3] While not a selective C4-functionalization, this highlights the importance of substitution on the benzo-portion of the scaffold for anticancer effects.
3. Structure-Activity Relationship (SAR) Studies:
The ability to selectively functionalize the C4-position is a powerful tool for medicinal chemists to perform detailed SAR studies. By systematically varying the substituents at this position, researchers can probe the steric and electronic requirements for optimal biological activity, leading to the rational design of more potent and selective drug candidates.[4][5]
Experimental Protocols
Direct functionalization of the C4-position of the benzimidazole ring often requires the use of a directing group (DG) to achieve high regioselectivity. The following protocols describe methods for C4-arylation, C4-alkenylation, and C4-borylation, which are key transformations for introducing molecular diversity.
Protocol 1: Palladium-Catalyzed C4-Arylation using a Picolinamide Directing Group (Analogous Method)
This protocol is adapted from methodologies developed for other heterocyclic systems and utilizes a removable picolinamide directing group to achieve C4-selectivity.
Experimental Workflow Diagram:
Caption: Workflow for Pd-catalyzed C4-arylation.
Materials:
-
N-Picolinoyl-protected benzimidazole
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-picolinoyl-protected benzimidazole (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C4-arylated product.
-
Directing Group Removal: The picolinamide directing group can be removed under basic hydrolytic conditions (e.g., NaOH in MeOH/H₂O) to yield the free N-H benzimidazole.
Protocol 2: Rhodium-Catalyzed C4-Alkenylation using a Thioether Directing Group (Analogous Method)
This protocol is adapted from a method for the C4-alkenylation of indoles and utilizes a removable thioether directing group.[6]
Experimental Workflow Diagram:
Caption: Workflow for Rh-catalyzed C4-alkenylation.
Materials:
-
N-Alkylthio-substituted benzimidazole
-
Alkene (e.g., styrene, acrylate)
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Potassium acetate (KOAc)
-
2,2,2-Trifluoroethanol (TFE)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a sealed tube, combine the N-alkylthio-substituted benzimidazole (1.0 equiv), alkene (2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and KOAc (1.0 equiv).
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Solvent Addition: Add TFE as the solvent.
-
Reaction: Seal the tube and heat the mixture at 60 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Directing Group Removal: The thioether directing group can be removed, for example, by reduction with Raney Nickel.
Protocol 3: Iridium-Catalyzed C4-Borylation (General Approach)
C-H borylation is a versatile method to introduce a boronic ester, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce a wide range of substituents. Regioselectivity can be influenced by steric and electronic factors, and for benzimidazoles, N-substitution can play a directing role.
Logical Relationship Diagram:
Caption: C4-Functionalization via a borylation-coupling sequence.
Materials:
-
N-Substituted benzimidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (or other Ir precursor)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Cyclooctane (or other suitable solvent)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a screw-cap vial with the N-substituted benzimidazole (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).
-
Solvent Addition: Add anhydrous cyclooctane.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can often be used directly in the next step or purified by column chromatography on silica gel. The resulting C4-borylated benzimidazole is a versatile intermediate for further functionalization.
Data Presentation
Table 1: C4-Functionalized Benzimidazoles as Kinase Inhibitors
| Compound Class | Target Kinase | Key C4-Substituent | Biological Activity (IC₅₀/Kᵢ) | Reference |
| 2-(Difluoromethyl)-1,3,5-triazinyl-benzimidazoles | PI3K | 4-O(CH₂)₃NMe₂ | Varies with analog | [1] |
| 2-(4-Pyridyl)-benzimidazoles | PKN2 | 4-CONH₂ | Kᵢ = 0.040 µM | [2] |
Table 2: Yields for Analogous C4-Functionalization Reactions on Indole
| Reaction Type | Catalyst System | Directing Group | Representative Yield | Reference |
| C4-Alkenylation | [Cp*RhCl₂]₂/AgSbF₆ | N-Thioether | 60-85% | [6] |
| C4-Alkylation | Ru(II) catalyst | N-Pyrimidine | 55-75% | [7] |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Conclusion
The selective functionalization of the C4-position of the benzimidazole ring represents a significant advancement in medicinal chemistry, providing access to novel chemical space for drug discovery. The protocols and data presented herein, including methods adapted from related heterocyclic systems, offer a valuable resource for researchers aiming to synthesize and evaluate C4-substituted benzimidazoles for various therapeutic applications, particularly as kinase inhibitors and anticancer agents. The continued development of regioselective C-H activation methodologies will undoubtedly further expand the synthetic toolbox for modifying this important scaffold.
References
- 1. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioether-Directed Selective C4 C-H Alkenylation of Indoles under Rhodium Catalysis [pubmed.ncbi.nlm.nih.gov]
- 7. Ruthenium catalyzed remote C4-selective C-H functionalisation of carbazoles via σ-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-bromo-1H-benzoimidazole in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer properties. Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of compound libraries for drug discovery, offering advantages in purification and automation.[1] 4-bromo-1H-benzoimidazole is a versatile building block for the solid-phase synthesis of diverse benzimidazole libraries. The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, while the imidazole nitrogen provides a point of attachment to a solid support.
These application notes provide detailed protocols for the immobilization of this compound onto a solid support and its subsequent derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Experimental Workflows and Signaling Pathways
The overall workflow for the solid-phase synthesis of a diversified benzimidazole library starting from this compound is depicted below. The process involves the initial attachment of the scaffold to a solid support, followed by parallel diversification reactions and subsequent cleavage to yield the final products.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-bromo-1H-benzoimidazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of 4-bromo-1H-benzoimidazole, a crucial building block in the development of novel therapeutics. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a bromine atom at the 4-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.
Introduction
Benzimidazole derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The compound this compound serves as a key intermediate for the synthesis of more complex molecules, where the bromine atom can be readily substituted to introduce diverse functional groups, thereby modulating the biological activity of the final compound. This document outlines a reliable and scalable two-step synthetic route starting from the commercially available 4-bromo-2,1,3-benzothiadiazole.
Synthetic Pathway Overview
The proposed large-scale synthesis involves two main steps:
-
Reduction of 4-bromo-2,1,3-benzothiadiazole: This step yields the key precursor, 3-bromo-1,2-phenylenediamine.
-
Cyclization of 3-bromo-1,2-phenylenediamine: The precursor is then cyclized using formic acid to form the target compound, this compound.
This pathway is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and good overall yields.
Data Presentation
Table 1: Synthesis of 3-bromo-1,2-phenylenediamine
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2,1,3-benzothiadiazole | [2] |
| Reagent | Sodium borohydride (NaBH4) | [2] |
| Solvent | Ethanol (EtOH) | [2] |
| Reaction Time | 16 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | 92% | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-bromo-1,2-phenylenediamine | [2] |
| Reagent | 90% Formic Acid | [3] |
| Reaction Time | 2 hours | [3] |
| Temperature | 100°C (Water Bath) | [3] |
| Estimated Yield* | 83-85% | [3] |
*Yield is estimated based on the synthesis of the parent, non-brominated benzimidazole under similar conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-1,2-phenylenediamine
This protocol is adapted from the literature for the reduction of 4-bromo-2,1,3-benzothiadiazole.[2]
Materials:
-
4-bromo-2,1,3-benzothiadiazole
-
Sodium borohydride (NaBH4)
-
Ethanol (EtOH)
-
Chloroform (CHCl3)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Large-capacity single-necked flask
-
Rotary evaporator
Procedure:
-
In a suitable single-necked flask, add 4-bromo-2,1,3-benzothiadiazole (1 equivalent) and ethanol.
-
To this solution, add sodium borohydride (10 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion of the reaction, remove the solvent using a rotary evaporator.
-
Extract the residue with chloroform.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporator to afford 3-bromo-1,2-phenylenediamine. The expected yield is approximately 92%.[2]
Protocol 2: Large-Scale Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of benzimidazole and is suitable for scaling up.[3][4]
Materials:
-
3-bromo-1,2-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon (Norite)
-
Large-capacity round-bottomed flask
-
Water bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a large round-bottomed flask, place 3-bromo-1,2-phenylenediamine (1 equivalent).
-
Add 90% formic acid (1.5 equivalents).
-
Heat the mixture in a water bath at 100°C for 2 hours.[3]
-
After heating, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.[3][4]
-
Collect the precipitated crude this compound by filtration using a Büchner funnel.
-
Wash the crude product with ice-cold water.[4]
-
For purification, dissolve the crude product in boiling water.
-
Add a small amount of decolorizing carbon and digest for 15 minutes.[4]
-
Filter the hot solution rapidly through a preheated Büchner funnel.[3]
-
Cool the filtrate to 10-15°C to allow for recrystallization.
-
Collect the purified this compound by filtration, wash with a small amount of cold water, and dry at 100°C. The expected yield is in the range of 83-85%.[3]
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Role in Drug Discovery
Caption: Logical workflow of this compound in drug discovery.
References
Application Note: Analytical Methods for Purity Assessment of 4-bromo-1H-benzoimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-1H-benzoimidazole is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As with any chemical entity intended for these applications, establishing its purity with a high degree of confidence is a critical aspect of quality control and regulatory compliance. This document provides a comprehensive overview of analytical methodologies for the robust purity assessment of this compound, offering detailed protocols for researchers and drug development professionals. The methods described herein—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis—provide orthogonal approaches to ensure a comprehensive purity profile.
Key Analytical Methods
A multi-faceted approach employing various analytical techniques is recommended for the definitive purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.[1] A versatile and robust HPLC method can be established using a reverse-phase C8 or C18 column with a gradient elution system.[1][2]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program: A typical gradient program could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm, as benzimidazole derivatives typically exhibit strong absorbance at these wavelengths.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC
| Parameter | Typical Value |
| Retention Time | Analyte-specific (e.g., 12.5 min) |
| Purity (%) | > 98% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard.[1] It is an excellent orthogonal technique to chromatography for purity assessment.[3][4]
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance peak that is well-resolved from the analyte peaks.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.[4]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR
| Parameter | Typical Value |
| Purity (%) | > 98% |
| Measurement Uncertainty | < 2% |
Logical Relationship for qNMR Purity Determination
Caption: Logical flow for qNMR purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to improve its chromatographic properties.[5]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required if the compound exhibits poor peak shape or thermal instability.
-
Data Analysis: The purity is estimated by the area percentage of the main peak. The mass spectrum is used to confirm the identity of the main peak and to identify any impurities.
Data Presentation: GC-MS
| Parameter | Typical Value |
| Retention Time | Analyte-specific (e.g., 15.2 min) |
| Purity (%) | > 98% |
| Key Mass Fragments (m/z) | e.g., 212/214 (M+), 133, etc. |
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS purity analysis.
Elemental Analysis
Elemental analysis is a classical method that provides the percentage composition of elements (carbon, hydrogen, nitrogen, bromine) in a sample.[6] This technique is valuable for confirming the empirical formula and assessing the presence of inorganic impurities.
Experimental Protocol: Elemental Analysis
-
Instrumentation: An automated combustion elemental analyzer.
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent and moisture. A few milligrams of the sample are accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at a high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Bromine content can be determined by specific titration or ion chromatography after combustion.
-
Data Analysis: The experimentally determined percentages of C, H, N, and Br are compared to the theoretical values calculated from the empirical formula of this compound (C₇H₅BrN₂).
Data Presentation: Elemental Analysis
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 42.67 | 42.55 - 42.75 |
| Hydrogen (H) | 2.56 | 2.50 - 2.60 |
| Nitrogen (N) | 14.22 | 14.15 - 14.30 |
| Bromine (Br) | 40.55 | 40.40 - 40.70 |
Signaling Pathway for Elemental Analysis Logic
Caption: Logical flow of elemental analysis for purity verification.
Summary and Conclusion
The purity assessment of this compound requires a comprehensive analytical strategy. HPLC provides high-resolution separation of impurities, while qNMR offers an orthogonal and absolute quantification method. GC-MS is suitable for identifying volatile impurities and confirming the compound's identity, and elemental analysis validates the empirical formula and detects inorganic contaminants. By employing these complementary techniques, researchers and drug development professionals can confidently establish the purity profile of this compound, ensuring the quality and reliability of their scientific investigations and product development.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmrmbc.com [nmrmbc.com]
Application Notes and Protocols: Derivatization of 4-bromo-1H-benzoimidazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-bromo-1H-benzoimidazole, a promising scaffold in medicinal chemistry. This document details synthetic protocols for creating derivatives and summarizes their biological activities, with a focus on anticancer and antimicrobial applications. The information is intended to guide researchers in the development of novel therapeutic agents based on this versatile heterocyclic core.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][2] The benzimidazole ring system, being isosteric to naturally occurring purines, can readily interact with various biopolymers, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
The introduction of a bromine atom at the 4-position of the benzimidazole scaffold can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. This, in turn, can enhance its binding affinity to biological targets and improve its overall therapeutic potential. Further derivatization, particularly at the N-1 position of the imidazole ring, allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of the molecule's biological profile.
This document outlines the synthesis of N-alkylated derivatives of this compound and presents their biological evaluation, providing a foundation for further research and development in this area.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent N-alkylation to generate a library of derivatives for biological screening.
Protocol 1: Synthesis of 2-(4-bromophenyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of a 2-aryl substituted bromo-benzimidazole derivative via the condensation of o-phenylenediamine with a substituted benzaldehyde.
Materials:
-
o-phenylenediamine
-
4-bromobenzaldehyde
-
Polyphosphoric acid (PPA)
-
Phosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (10 mmol) and 4-bromobenzaldehyde (10 mmol).
-
Add polyphosphoric acid (20 mL) and phosphoric acid (10 mL) to the mixture.
-
Securely cap the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a constant temperature (e.g., 150 °C) for a short duration (e.g., 5-10 minutes).
-
After cooling, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 2-(4-bromophenyl)-1H-benzo[d]imidazole.[3]
Protocol 2: N-alkylation of this compound
This protocol details the general procedure for the N-alkylation of the this compound core using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.
-
Stir the suspension at room temperature and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Continue stirring the reaction mixture at room temperature, or gently heat to 40-60 °C if the alkyl halide is less reactive.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound derivative.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
References
Application of 4-bromo-1H-benzoimidazole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds. Its unique bicyclic aromatic structure allows for versatile interactions with various biological targets, most notably the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.
The strategic functionalization of the benzimidazole core is paramount in the design of potent and selective kinase inhibitors. Halogenated benzimidazoles, in particular, serve as versatile intermediates in drug discovery. While extensive research has focused on polybrominated derivatives, such as 4,5,6,7-tetrabromo-1H-benzoimidazole, a potent inhibitor of Casein Kinase 2 (CK2) and PIM-1 kinase, the mono-substituted 4-bromo-1H-benzoimidazole represents a valuable and underutilized starting material.
The bromine atom at the 4-position of the benzimidazole ring serves as a convenient synthetic handle for introducing a wide array of molecular diversity. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be appended to the benzimidazole core. This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with the target kinase, thereby enhancing potency and selectivity.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, this document extrapolates its potential applications and provides detailed experimental protocols based on the well-established reactivity of the bromo-benzimidazole scaffold and the biological activity of its closely related analogs.
Application Note
Rationale for Use
This compound is a promising starting material for the synthesis of kinase inhibitors for several key reasons:
-
Privileged Scaffold: The benzimidazole core is a proven pharmacophore for kinase inhibition, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
Synthetic Versatility: The bromine atom at the 4-position provides a reactive site for introducing chemical diversity through robust and well-established cross-coupling methodologies.
-
Modulation of Physicochemical Properties: The introduction of various substituents at the 4-position can be used to fine-tune the physicochemical properties of the resulting compounds, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
-
Exploration of Structure-Activity Relationships (SAR): The ability to readily synthesize a library of analogs from a common intermediate allows for a thorough investigation of SAR, leading to the identification of compounds with optimized potency and selectivity.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A highly effective and widely used method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the benzimidazole core and a variety of aryl or heteroaryl boronic acids or esters. This versatile reaction allows for the creation of a diverse library of 4-substituted benzimidazole derivatives for screening against a panel of kinases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-benzoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1H-benzoimidazole. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can stem from several factors, from the quality of starting materials to the reaction conditions.
Possible Causes:
-
Poor Quality Starting Material: The purity of the starting material, 4-bromo-o-phenylenediamine, is crucial. Impurities can interfere with the cyclization reaction.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. The condensation of o-phenylenediamines with formic acid typically requires heating to ensure complete conversion.[1]
-
Suboptimal Reaction Conditions: The concentration of reactants and the ratio of formic acid to the diamine can significantly impact the yield. An excess of formic acid is often recommended to ensure the reaction goes to completion.[1]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Recommended Solutions:
| Solution | Detailed Protocol |
| Verify Starting Material Purity | Before starting the synthesis, verify the purity of 4-bromo-o-phenylenediamine using techniques like melting point determination or NMR spectroscopy. If necessary, purify the starting material by recrystallization. |
| Optimize Reaction Time and Temperature | The reaction is typically heated at 100°C for 2 hours.[1] If the yield is low, consider increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC). A time-course study can help determine the optimal reaction duration. |
| Adjust Reactant Concentrations | While a detailed study on the optimal concentration for this specific synthesis is not readily available, a common starting point is to use a safe excess of formic acid.[1] Experimenting with slightly different concentrations may improve the yield. |
| Minimize Side Reactions | Ensure the reaction is performed under appropriate conditions to minimize the formation of side products. The use of o-phenylenediamine dihydrochloride as a starting material has been shown to reduce colored impurities in similar reactions.[2] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Problem 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of impurities or unreacted starting materials.
Possible Causes:
-
Formation of Colored Impurities: Oxidation of o-phenylenediamine derivatives can lead to the formation of colored byproducts, which can be difficult to remove.[1]
-
Similar Polarity of Product and Impurities: If side products have similar polarity to the desired product, separation by column chromatography can be difficult.
-
Product Precipitation Issues: The product may not readily crystallize from the reaction mixture or purification solvents.
Recommended Solutions:
| Solution | Detailed Protocol |
| Decolorization of Crude Product | If the crude product is colored, dissolve it in a suitable solvent (e.g., boiling water) and treat it with activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1] For persistent discoloration, a potassium permanganate treatment followed by sodium bisulfite can be effective.[1] |
| Optimize Recrystallization | Finding a suitable solvent or solvent system is key for effective recrystallization. For benzimidazole derivatives, common solvents include water, ethanol, and mixtures like ethyl acetate/hexane.[3][4] The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. |
| Column Chromatography | If recrystallization is insufficient, column chromatography is a powerful purification technique. A common eluent system for benzimidazoles is a mixture of ethyl acetate and n-hexane.[4] The optimal ratio will depend on the specific impurities present. |
Purification Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-bromo-1H-benzoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1H-benzoimidazole. The following information addresses common side products, experimental protocols, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential side products?
The most prevalent laboratory synthesis of this compound involves the cyclization of 3-bromo-1,2-phenylenediamine with formic acid. This reaction, known as the Phillips benzimidazole synthesis, is a reliable method for forming the benzimidazole ring system.
However, several side products can arise from this reaction, leading to impurities in the final product. The primary side products include:
-
7-bromo-1H-benzoimidazole (Regioisomer): Due to the two non-equivalent amino groups in the starting material, cyclization can occur in two different orientations, leading to the formation of the 7-bromo isomer as a significant impurity.
-
N,N'-diformyl-3-bromo-1,2-phenylenediamine (Di-formylated Intermediate): Over-formylation of the starting diamine can occur, resulting in a di-formylated intermediate that may not cyclize under the reaction conditions.
-
N-formyl-3-bromo-1,2-phenylenediamine (Mono-formylated Intermediates): Incomplete reaction or sub-optimal conditions can lead to the presence of mono-formylated intermediates (N¹-formyl and N²-formyl isomers) which have not undergone cyclization.
-
Unreacted 3-bromo-1,2-phenylenediamine: If the reaction does not go to completion, the starting material will remain as an impurity.
Q2: How can I minimize the formation of the 7-bromo isomer?
The formation of the 7-bromo-1H-benzoimidazole regioisomer is often an inherent challenge in this synthesis due to the similar reactivity of the two amino groups in 3-bromo-1,2-phenylenediamine. While completely eliminating its formation is difficult, optimizing reaction conditions can influence the isomeric ratio. Factors such as reaction temperature and the rate of addition of formic acid may have a modest effect. Ultimately, chromatographic purification is typically required to separate the two isomers.
Q3: What are the signs of incomplete reaction or excessive side product formation?
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. The presence of multiple spots in the crude reaction mixture, other than the desired this compound, indicates the presence of side products and/or unreacted starting material.
-
Starting Material: 3-bromo-1,2-phenylenediamine will have a distinct Rf value.
-
Product: this compound will appear as a new spot.
-
Side Products: The 7-bromo isomer will likely have a very similar Rf to the desired product, making baseline separation on TLC difficult. Formylated intermediates may appear as more polar spots (lower Rf values).
A complex TLC profile with significant amounts of starting material or intermediate spots suggests that the reaction may need a longer reaction time, higher temperature, or adjustment of reagent stoichiometry.
Q4: How can I purify the crude this compound?
Purification of this compound from the common side products typically requires column chromatography.
-
Separation of Regioisomers: The separation of 4-bromo and 7-bromo isomers is often the most challenging aspect of purification due to their similar polarities. A carefully optimized gradient elution system with a solvent mixture such as ethyl acetate/hexane or dichloromethane/methanol is usually effective.
-
Removal of Formylated Intermediates and Starting Material: These impurities are generally more polar than the benzimidazole products and can be separated by column chromatography.
Recrystallization may be a viable option for final purification if the isomeric purity is already high, but it is often insufficient for removing significant amounts of the 7-bromo isomer.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure an adequate excess of formic acid is used. |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Avoid excessively high temperatures or prolonged reaction times. | |
| High Proportion of 7-bromo Isomer | Inherent reactivity of the starting material. | - While difficult to control completely, careful optimization of reaction temperature may slightly favor one isomer. - Focus on efficient chromatographic separation for purification. |
| Presence of Formylated Intermediates | Insufficient temperature or time for cyclization. | - Increase the reaction temperature after the initial formylation step. - Prolong the reaction time at the elevated temperature. |
| Difficulty in Purification | Co-elution of 4-bromo and 7-bromo isomers. | - Use a longer chromatography column for better resolution. - Employ a shallow gradient during elution. - Consider using a different solvent system for chromatography. |
| Product is not precipitating upon workup. | - Ensure the reaction mixture is neutralized to the appropriate pH to precipitate the benzimidazole. - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times. |
Experimental Protocols
Synthesis of this compound from 3-bromo-1,2-phenylenediamine
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3-bromo-1,2-phenylenediamine
-
Formic acid (88-98%)
-
Hydrochloric acid (optional, as a catalyst)
-
Sodium hydroxide or ammonium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-bromo-1,2-phenylenediamine (1.0 eq) and formic acid (2.0-5.0 eq).
-
Optionally, a catalytic amount of concentrated hydrochloric acid can be added.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a sodium hydroxide or ammonium hydroxide solution until a precipitate forms (typically pH 7-8).
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Alternatively, extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers and other impurities.
Visualizations
Caption: Synthetic pathway for this compound and common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude 4-bromo-1H-benzoimidazole
Welcome to the technical support center for the purification of crude 4-bromo-1H-benzoimidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as the parent 1H-benzoimidazole.
-
Over-brominated species: This can include various dibromo-1H-benzoimidazole isomers (e.g., 4,6-dibromo-1H-benzoimidazole).[1]
-
Positional isomers: Depending on the synthetic method, other isomers of monobrominated benzimidazole might be present.
-
Residual reagents and solvents: From the reaction and workup steps.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities, such as over-brominated byproducts.
-
Acid-Base Extraction: Useful for separating the amphoteric this compound from non-polar, neutral impurities.
Q3: My crude product is a dark, oily residue. How should I proceed with purification?
A3: An oily or dark-colored crude product often indicates the presence of significant impurities. It is recommended to first attempt a purification by column chromatography to remove the bulk of the impurities. Following column chromatography, recrystallization can be employed to obtain a highly pure, crystalline product.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Solution:
-
Select a more polar solvent. For benzimidazole derivatives, polar solvents like ethanol, methanol, or isopropanol are often good starting points.[2]
-
Use a solvent mixture. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution is saturated.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause:
-
The solution is too concentrated.
-
The cooling process is too rapid.
-
The presence of significant impurities is depressing the melting point.
-
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to dilute the solution slightly.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider purifying the material by column chromatography first to remove the bulk of the impurities.
-
Problem 3: No crystals form upon cooling, even after an extended period.
-
Possible Cause:
-
The solution is too dilute (too much solvent was added).
-
The solution is supersaturated and requires nucleation to initiate crystallization.
-
-
Solution:
-
Induce crystallization:
-
Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Add a seed crystal of pure this compound, if available.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate in any tested solvent system.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Increase the polarity of the eluent. For benzimidazoles, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. Gradually increase the proportion of ethyl acetate.
-
If ethyl acetate/hexanes is not effective, switch to a more polar solvent system, such as dichloromethane/methanol.[3]
-
Problem 2: The spots on the TLC plate are streaking or tailing.
-
Possible Cause: Benzimidazoles are amphoteric and can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution:
-
Add a small amount of a basic modifier to the eluent. Typically, 0.5-2% triethylamine is added to the solvent system to neutralize the acidic sites on the silica gel.[4]
-
Consider using a different stationary phase, such as neutral alumina.
-
Problem 3: The separation between the desired product and an impurity is poor.
-
Possible Cause: The polarity of the eluent is not optimized.
-
Solution:
-
Perform a more thorough TLC optimization. Test a range of solvent systems with gradually changing polarities to find the optimal eluent for separation. The ideal Rf value for the desired compound for good separation on a column is typically between 0.2 and 0.3.
-
Use a gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity to improve the separation of compounds with similar polarities.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Recommended for |
| Hexane / Ethyl Acetate (4:1) | Low | Non-polar impurities |
| Hexane / Ethyl Acetate (1:1) | Medium | Initial screening of crude product |
| Dichloromethane / Methanol (95:5) | High | Polar impurities and product elution |
| Hexane / Ethyl Acetate + 1% Triethylamine | Medium (Modified) | Reducing peak tailing |
Table 2: Suggested Solvents for Recrystallization
| Solvent / Solvent System | Comments |
| Ethanol or Methanol | Good starting point for polar benzimidazoles. |
| Isopropanol | Another suitable polar protic solvent. |
| Ethanol / Water | A solvent/anti-solvent system that can be effective. |
| Toluene / Heptane | A less polar option to consider. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a series of solvent systems (refer to Table 1) to find an eluent that provides good separation and an Rf value of ~0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the optimized solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into a test tube.
-
Add a small amount of the chosen solvent (refer to Table 2) and heat the mixture.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-bromo-1H-benzoimidazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-1H-benzoimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
A1: Low yields in the Suzuki coupling of N-H containing heterocycles like this compound are a frequent challenge. The primary reasons include:
-
Catalyst Inhibition: The unprotected N-H group on the benzimidazole ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be carefully optimized for this specific substrate.
-
Poor Quality of Reagents: Degradation of the boronic acid, catalyst, or solvent can significantly impact the reaction outcome.
-
Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[1]
Q2: How can I overcome catalyst inhibition caused by the N-H group of the benzimidazole?
A2: To mitigate catalyst inhibition, consider the following strategies:
-
N-Protection: Protecting the benzimidazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) can prevent its coordination to the palladium catalyst. However, this adds extra steps to your synthesis.
-
Use of Specialized Ligands: Employing bulky, electron-rich phosphine ligands can shield the palladium center and favor the desired catalytic cycle over inhibitory pathways. Ligands such as SPhos, XPhos, and other Buchwald-type ligands are often effective for N-heterocyclic substrates.[2]
-
Choice of Pre-catalyst: Using a pre-formed palladium pre-catalyst can sometimes give more consistent results than generating the active catalyst in situ.
Q3: What are the recommended starting conditions for optimizing the catalyst loading?
A3: For initial screening, a catalyst loading in the range of 1-5 mol% is a good starting point.[2] Based on literature for analogous compounds, you can start with 2-5 mol% of a palladium source like Pd(OAc)₂ along with an appropriate ligand (e.g., SPhos at a 1:2 Pd:ligand ratio).[2] It is crucial to screen different loadings to find the optimal balance between reaction efficiency and cost. In some systems, catalyst loading can be reduced to as low as 0.1 mol% or even lower once optimal conditions are identified.
Q4: My reaction is sluggish and does not go to completion. What should I do?
A4: A sluggish reaction can be addressed by:
-
Increasing Temperature: Suzuki couplings are often performed at elevated temperatures, typically between 80-120 °C.[3] If your reaction is slow at a lower temperature, a gradual increase may improve the rate.
-
Screening Solvents: The choice of solvent can significantly impact solubility and reaction kinetics. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with the addition of water.[1]
-
Prolonging Reaction Time: Monitor your reaction by TLC or LC-MS to determine if it simply requires more time to reach completion.
Q5: I am observing significant amounts of side products. How can I minimize them?
A5: The formation of side products such as homocoupled boronic acid and dehalogenated starting material is a common issue. To minimize these:
-
Thorough Degassing: Ensure your reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which promotes boronic acid homocoupling.[3]
-
Use of High-Purity Reagents: Use fresh, high-purity boronic acid and ensure your this compound is pure.
-
Optimize Base and Stoichiometry: The choice and amount of base are critical. Using an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and a slight excess of the boronic acid (1.1-1.5 equivalents) can help drive the reaction towards the desired product.[2]
Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading range for Suzuki coupling reactions?
A: The catalyst loading for Suzuki coupling reactions can vary widely, from as low as 0.0025 mol% to as high as 10 mol%, depending on the reactivity of the substrates and the efficiency of the catalytic system.[4] For challenging substrates like N-H benzimidazoles, a starting range of 1-5 mol% is generally recommended for initial optimization.[2]
Q: Can I use the same catalyst for different boronic acids with this compound?
A: While a particular catalyst system may work for a range of boronic acids, it is often necessary to re-optimize the conditions for each specific coupling partner. The electronic and steric properties of the boronic acid can influence the reaction outcome.
Q: Is water necessary in my Suzuki coupling reaction?
A: The presence of water can be beneficial in Suzuki coupling reactions as it can help to dissolve the base and facilitate the transmetalation step. A mixture of an organic solvent (like dioxane or THF) and water is commonly used.[2] However, the optimal solvent system should be determined experimentally.
Q: How do I know if my catalyst is deactivated?
A: Catalyst deactivation can be suspected if the reaction fails to proceed despite using previously successful conditions. Visual signs can include the formation of palladium black (precipitated palladium metal).[1] To confirm, you can try adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of a closely related substrate, 2-bromo-6-methyl-1H-benzo[d]imidazole, with various arylboronic acids. These conditions can serve as a starting point for the optimization of the Suzuki coupling of this compound.
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3), SPhos (6) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | ~75-85 |
| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5), XPhos (5) | K₂CO₃ (3) | THF/H₂O | 80 | ~60-70 |
*Yields are approximate and based on analogous reactions reported in the literature for similar bromo-benzimidazole substrates. Optimization for this compound is recommended.[2]
Experimental Protocols
General Protocol for Optimizing Catalyst Loading for the Suzuki Coupling of this compound
This protocol provides a general method for screening different catalyst loadings. It is recommended to run small-scale reactions in parallel to efficiently identify the optimal conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a series of reaction vials, add this compound (e.g., 0.1 mmol), the arylboronic acid (0.12-0.15 mmol), and the base (0.2-0.3 mmol).
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium source and the ligand in the chosen anhydrous solvent. This allows for accurate addition of small quantities.
-
Catalyst Addition: To each reaction vial, add the desired volume of the palladium source and ligand stock solutions to achieve the target catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent and degassed water to each vial (a common ratio is 4:1 or 5:1 organic solvent to water).
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C) and stir for a set amount of time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the optimal catalyst loading.
-
Purification: Purify the product from the optimal reaction by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.
Caption: Key parameters influencing the outcome of the Suzuki coupling reaction.
References
Preventing N-arylation side reactions in 4-bromo-1H-benzoimidazole coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing and preventing N-arylation side reactions during the cross-coupling of 4-bromo-1H-benzoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenge is controlling the regioselectivity of the reaction. The this compound possesses two reactive sites for arylation: the carbon atom at the C-4 position (C-arylation) and the nitrogen atom of the imidazole ring (N-arylation). The N-H bond in the benzimidazole ring is acidic and can be deprotonated by the base used in the coupling reaction, leading to the formation of a benzimidazolide anion. This anion is a potent nucleophile and can compete with the oxidative addition pathway at the C-Br bond, resulting in the undesired N-arylated side product.
Q2: What is N-arylation and why is it a problem?
A2: N-arylation is the formation of a bond between a nitrogen atom of the benzimidazole ring and an aryl group from the coupling partner (e.g., an arylboronic acid in a Suzuki reaction). This is a significant side reaction that consumes starting materials and leads to a mixture of products (C-4 arylated isomer and N-arylated isomer), which can be difficult to separate, thus lowering the overall yield of the desired C-4 functionalized product.
Q3: What are the most effective strategies to prevent N-arylation?
A3: The most effective strategies to prevent N-arylation include:
-
N-Protection: Introducing a protecting group on the benzimidazole nitrogen is the most direct method to block N-arylation. The choice of protecting group is critical and should be stable to the coupling reaction conditions and easily removable afterward.[1]
-
Optimization of Reaction Conditions: Fine-tuning the reaction parameters such as the choice of catalyst, ligand, base, and solvent can significantly influence the selectivity towards C-arylation.[2]
-
Use of Specific Coupling Methods: Some coupling reactions are inherently more selective for C-C bond formation over C-N bond formation.
Q4: Which protecting groups are recommended for the benzimidazole nitrogen?
A4: The choice of protecting group depends on the specific reaction conditions. Some commonly used protecting groups for nitrogen heterocycles that can be considered include:
-
Nosyl (Ns): Can act as both a protecting and directing group, and is removable under mild conditions.[3]
-
Acyl groups (e.g., Acetyl): Can be effective, though their stability in the presence of strong bases should be considered.[4]
-
Benzyl (Bn): A common protecting group, though its removal often requires harsh conditions (e.g., hydrogenolysis) which may not be compatible with all functional groups.
-
Silyl groups (e.g., SEM, TES): Can be effective, but their stability to the reaction conditions, particularly the base and temperature, needs to be evaluated.
It is crucial to select a protecting group that does not interfere with the coupling reaction and can be selectively removed without affecting the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Issue 1: Low or No Yield of the Desired C-4 Arylated Product
This is a frequent problem that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Reagent Quality | Use freshly distilled and anhydrous solvents. Ensure the base is dry and of high purity. Boronic acids can degrade upon storage; use fresh or recently purified material.[5][6] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable and active pre-catalyst (e.g., a palladacycle or a G3/G4 Buchwald pre-catalyst).[7][8] |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can lead to the oxidation and deactivation of the phosphine ligand and the palladium catalyst.[5][6] |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a stepwise increase in temperature may be necessary. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[5] |
Issue 2: Significant Formation of N-Arylated Side Product
This is the most common selectivity issue with unprotected this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive N-arylation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Unprotected Benzimidazole Nitrogen | The most effective solution is to protect the nitrogen atom with a suitable protecting group prior to the coupling reaction.[1] |
| Strong Base | Strong bases like sodium tert-butoxide (NaOtBu) can readily deprotonate the benzimidazole N-H, promoting N-arylation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[6] |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can favor the C-C or C-N coupling at the C-Br position over N-arylation.[9][10] |
| Solvent Effects | The polarity of the solvent can influence the relative rates of C- and N-arylation. Screen different solvents such as 1,4-dioxane, toluene, or DMF.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the N-protected this compound, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Experimental Workflow for Suzuki Coupling:
Caption: General workflow for N-protected Suzuki coupling.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam Type Reaction)
This protocol is provided for context on the side reaction that should be avoided. Similar conditions promoting N-arylation should be used with caution when C-4 arylation is the desired outcome.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide or arylboronic acid (1.1-1.5 equiv)
-
Copper catalyst (e.g., CuI, Cu₂O, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, 10-20 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the this compound, arylating agent, copper catalyst, ligand, and base.
-
Inert Atmosphere: Flush the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.[13][14][15]
Data Presentation
The following tables provide representative data for coupling reactions of bromo-substituted benzimidazoles from the literature. Note that data for the specific this compound isomer is limited, and therefore, data for analogous compounds are presented to illustrate general trends.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Benzimidazoles
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [16] |
| 6-chloro-1H-indole (analogous N-H heterocycle) | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 40-80 | [11] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Imidazoles/Pyrazoles
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromo-1H-imidazole | 3-propylaniline | Pd Precatalyst (2) | tBuBrettPhos (3) | LiHMDS | Toluene | 100 | 50-69 (unstable) | [17] |
| 2-bromo-1H-imidazole | Aniline | Pd Precatalyst (2) | tBuBrettPhos (3) | LiHMDS | Toluene | 100 | 85 | [17] |
| 4-bromo-1H-pyrazole | Morpholine | Pd Precatalyst (2) | tBuBrettPhos (3) | LiHMDS | Toluene | 100 | 91 | [17] |
Table 3: Representative Conditions for Copper-Catalyzed N-Arylation of Benzimidazoles
| Substrate | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzimidazole | 1-bromo-3,5-dimethylbenzene | CuI (10) | 1,10-phenanthroline (20) | Cs₂CO₃ | NMP | 110 | 85 | [14] |
| Benzimidazole | 4-iodotoluene | Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | - | >95 | [18] |
| Imidazole | 4-bromo-3-(trifluoromethyl)aniline | CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 | [15] |
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes and should be adapted and optimized for specific experimental setups and substrates by qualified personnel. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. asianpubs.org [asianpubs.org]
Technical Support Center: 4-Bromo-1H-benzoimidazole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low reactivity of 4-bromo-1H-benzoimidazole in cross-coupling reactions.
Troubleshooting Guides
Low yields, catalyst deactivation, and competing side reactions are common hurdles in the cross-coupling of this compound. The following table outlines frequent problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition/Deactivation: The unprotected N-H group of the benzimidazole can coordinate with the palladium catalyst, leading to inactive species.[1][2] 2. Inefficient Oxidative Addition: The C-Br bond at the 4-position may be less reactive compared to other positions. 3. Poor Solubility: Reagents or catalyst may not be fully dissolved in the chosen solvent. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center and promote catalysis.[1] 2. N-Protection: Consider protecting the benzimidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) to prevent catalyst coordination. This often significantly improves yields but adds extra synthetic steps.[1][3] 3. Increase Temperature: Higher temperatures or the use of microwave irradiation can often overcome the activation barrier for oxidative addition.[4][5] 4. Solvent Screening: Test a range of solvents (e.g., dioxane, toluene, DMF, or aqueous mixtures) to improve solubility. |
| Significant Dehalogenation | 1. Base-Promoted Reduction: Strong bases can facilitate the reductive removal of the bromine atom.[1] 2. Suboptimal Ligand: The chosen ligand may not sufficiently stabilize the palladium complex, leading to undesired reductive pathways.[1] 3. Hydride Source: Impurities in reagents or solvents can act as hydride sources. | 1. Base Selection: Switch to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, especially for Suzuki reactions.[1] For Buchwald-Hartwig aminations where strong bases are often necessary, careful control of stoichiometry is crucial.[1] 2. Ligand Choice: For Buchwald-Hartwig reactions, ligands like Xantphos can minimize dehalogenation.[1] 3. Reagent Purity: Ensure all reagents and solvents are pure and dry. |
| Inconsistent Results | 1. Reagent Quality: Degradation of boronic acids or catalyst can lead to variable outcomes. 2. Atmosphere Control: Insufficiently inert atmosphere can lead to catalyst oxidation. | 1. Use Fresh Reagents: Utilize fresh boronic acids (or more stable boronate esters) and high-quality catalysts. 2. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of factors. The electron-donating character of the imidazole ring can decrease the electrophilicity of the C-Br bond, making the initial oxidative addition step of the catalytic cycle more challenging. Furthermore, the presence of the acidic N-H proton and the lone pair on the second nitrogen atom can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1]
Q2: Should I protect the N-H group of the benzimidazole before attempting a cross-coupling reaction?
A2: While not always essential, N-protection can significantly improve the success and reproducibility of cross-coupling reactions with this compound.[1][3] A protecting group, such as a Boc group, prevents the N-H from interfering with the catalyst.[1] However, this introduces additional steps of protection and deprotection into your synthetic route. Modern catalyst systems with bulky ligands have been developed to successfully couple unprotected N-H heterocycles, offering a more direct approach.[1]
Q3: What is the best palladium catalyst and ligand combination for the Suzuki-Miyaura coupling of this compound?
A3: There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, for challenging substrates like N-heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often in combination with a palladium precatalyst like Pd₂(dba)₃ or a palladacycle, have shown great success.[1][6] N-heterocyclic carbene (NHC) ligands have also proven effective.[1]
Q4: Can microwave heating improve the outcome of these reactions?
A4: Yes, microwave irradiation is an excellent technique for accelerating slow cross-coupling reactions and can significantly improve yields for unreactive substrates like this compound.[4][5] The rapid heating can help overcome activation energy barriers and reduce reaction times from hours to minutes, which can also minimize the formation of degradation byproducts.[4][7]
Q5: My Buchwald-Hartwig amination is failing. What are the key parameters to adjust?
A5: For Buchwald-Hartwig amination, the choice of base and ligand is critical. A strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is typically required.[8] If dehalogenation is a problem, consider a slightly weaker base or precise stoichiometric control.[1] Bulky biarylphosphine ligands such as Xantphos or Josiphos are often effective in minimizing side reactions and promoting C-N bond formation.[1]
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling (Representative Protocol)
This protocol is adapted from procedures for similar N-heterocyclic systems.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | - |
| Arylboronic Acid | 1.2 - 1.5 equiv | - |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 2-5 mol% | Pre-catalysts often give more reproducible results. |
| Ligand (e.g., SPhos) | 4-10 mol% | Bulky, electron-rich ligands are preferred. |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 - 3.0 equiv | Weaker bases can minimize dehalogenation.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Degassed prior to use. |
| Temperature | 80-110 °C | Microwave heating can be beneficial.[4][5] |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (Representative Protocol)
This protocol is based on general procedures for the amination of heteroaryl bromides.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | - |
| Amine | 1.1 - 1.3 equiv | - |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 1-2 mol% | - |
| Ligand (e.g., Xantphos) | 2-4 mol% | Bulky biarylphosphine ligands are recommended.[9] |
| Base (e.g., NaOtBu or LHMDS) | 1.2 - 1.5 equiv | A strong, non-nucleophilic base is crucial.[8] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 90-120 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, add the palladium catalyst and ligand.
-
Add this compound, the amine, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
After completion, cool the mixture, quench carefully (e.g., with saturated aqueous NH₄Cl if a strong base is used), and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (Representative Protocol)
This protocol is a generalized procedure based on Sonogashira couplings of aryl bromides.[10]
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | - |
| Terminal Alkyne | 1.1 - 1.5 equiv | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 1-5 mol% | - |
| Copper(I) Iodide (CuI) | 2-10 mol% | Co-catalyst. |
| Base (e.g., Et₃N or i-Pr₂NH) | 2-3 equiv | Also acts as a solvent in some cases. |
| Solvent | THF, Toluene, or DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[10]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[10]
-
Stir the reaction mixture at the appropriate temperature, monitoring by TLC or LC-MS.[10]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride to remove the amine salt.[10]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[10]
Visualizations
The following diagrams illustrate key concepts in overcoming the low reactivity of this compound in cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of benzimidazole derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of benzimidazole derivatives. It includes detailed experimental protocols, frequently asked questions, and visual guides to streamline the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzimidazole derivatives in a question-and-answer format, offering specific solutions to experimental challenges.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve it?
-
Answer: Low or no yield is a frequent issue stemming from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction.[] Consider purifying your starting materials by recrystallization or column chromatography before use.
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Condensation of o-phenylenediamines with carboxylic acids often requires elevated temperatures, sometimes under reflux conditions for several hours.[2]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[][2]
-
Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield.[] Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent this.[]
-
-
Catalyst Activity: If you are using a catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid), ensure it is active and used in the appropriate amount.[][2] In some cases, the catalyst may be inefficient or poisoned by impurities.[]
-
Solvent Choice: The solvent can have a significant impact on the reaction rate and yield.[] Common solvents for benzimidazole synthesis include ethanol, water, and dimethylformamide (DMF).[2][3] The choice of solvent can also influence the formation of side products.[]
-
Issue 2: Formation of Multiple Products or Side Products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products is a common challenge. Here are key strategies to enhance selectivity:
-
Control of Stoichiometry: A frequent side product is the 1,2-disubstituted benzimidazole. To favor the formation of the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[]
-
Solvent Selection: The choice of solvent can influence the product distribution. For instance, non-polar solvents like toluene may favor the formation of 2-substituted benzimidazoles, whereas water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[]
-
Reaction Temperature: High temperatures can sometimes promote the formation of side products. Try running the reaction at a lower temperature to see if selectivity improves.
-
Intermediate Stability: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize.[] Adjusting the pH or catalyst can facilitate the final cyclization step.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my benzimidazole derivative. What are the best methods for purification?
-
Answer: Purification can be challenging due to the properties of the product and impurities. Here are some effective purification techniques:
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives. It is crucial to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[2][4]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. However, some benzimidazole derivatives can be unstable on silica gel.[4] If you observe degradation, you can deactivate the silica gel with a small amount of triethylamine in your eluent.[4]
-
Removal of Colored Impurities: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[]
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities.[4] Be cautious not to use an excessive amount, as it can also adsorb your product. The charcoal is then removed by hot filtration.[4]
-
Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the liquid becomes opaque due to the precipitation of manganese oxide. The color and the precipitate are then removed by adding solid sodium bisulfite until the solution is clear, followed by cooling to crystallize the purified product.[4][5]
-
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of benzimidazole derivatives under various methods.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Typical Yield (%) | Notes |
| Conventional Heating | 2-6 hours[2] | 68-90%[6][7] | Often requires reflux conditions and a catalyst. |
| Microwave-Assisted | 1-15 minutes[2] | 86-99%[8] | Significantly reduces reaction time and can improve yields.[3] |
Table 2: Influence of Catalyst on Yield in Aldehyde Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TsOH | DMF | 80 | High | [6] |
| H2O2/HCl | Acetonitrile | Room Temperature | Excellent | [3] |
| Er(OTf)3 | Solvent-free | 60 | 99 | |
| NH4Cl | CHCl3 | Room Temperature | 94 | |
| None (Grinding) | Solvent-free | Ambient | 97 |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids
-
Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).[2]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2]
-
Reaction: Heat the reaction mixture under reflux for 2-6 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and neutralize the acid with a base solution (e.g., 10% NaOH) until a precipitate forms.[2]
-
Isolation: Stir the mixture until precipitation is complete. Collect the crude product by filtration, wash it with cold water, and dry it.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water).[2]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles from Aldehydes
-
Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), the desired aldehyde (1.0-1.2 equivalents), and a catalyst if required.[2]
-
Sealing: Seal the vessel and place it in a microwave reactor.
-
Irradiation: Irradiate the mixture at a specified temperature and power for a short duration, typically 1-15 minutes.[2]
-
Cooling: After irradiation, cool the vessel to room temperature.[2]
-
Isolation: Isolate the product by filtration or extraction. Wash the crude product and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure benzimidazole derivative.[2]
Visual Guides
Troubleshooting Workflow for Benzimidazole Synthesis
Caption: A flowchart for troubleshooting low-yield benzimidazole synthesis.
General Synthetic Pathway for Benzimidazole Derivatives
Caption: The condensation reaction forming the benzimidazole core.
Role of Benzimidazole Derivatives in Cellular Signaling Pathways
Caption: Inhibition of key cellular targets by benzimidazole derivatives.
References
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from 4-bromo-1H-benzoimidazole Reaction Mixtures
Welcome to the Technical Support Center for the purification of 4-bromo-1H-benzoimidazole from palladium-catalyzed reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to ensure the removal of residual palladium to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction mixture crucial?
A1: Residual palladium in an active pharmaceutical ingredient (API) is a significant concern for several reasons. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products due to their potential toxicity.[1] Palladium, a platinum group metal, has a permitted daily exposure limit that translates to low parts-per-million (ppm) levels in the final API.[2][3] Furthermore, residual palladium can interfere with downstream synthetic steps or biological assays, leading to inaccurate results and potential safety issues.[4][5]
Q2: What are the common challenges when removing palladium from reactions involving N-heterocycles like this compound?
A2: Nitrogen-containing heterocycles, such as benzimidazoles, can act as ligands and chelate with palladium species. This strong interaction can make the palladium more soluble in the reaction mixture and more difficult to remove using standard purification techniques like simple filtration or crystallization. The choice of palladium removal method must account for this potential chelation to be effective.
Q3: What are the primary methods for palladium removal?
A3: The most common methods for palladium removal include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. These include activated carbon, silica-based scavengers (e.g., with thiol or triamine functionalities), and polymer-based resins.[1][3][6]
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor. The effectiveness can be enhanced with additives that increase the solubility of palladium species.[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.
Q4: How do I choose the most suitable palladium removal method for my specific reaction?
A4: The optimal method depends on several factors, including the nature of your product, the solvent system, the palladium catalyst used (and its final oxidation state), and the desired final palladium concentration. A decision-making workflow can help guide your choice (see diagram below). For instance, for a soluble product with potentially chelated palladium, a high-affinity solid-supported scavenger is often a good starting point.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High residual palladium after purification | - Strong chelation of palladium by the benzimidazole ring.- Inefficient scavenger or incorrect scavenger-to-palladium ratio.- Palladium species is not in a form that the scavenger can effectively bind (e.g., wrong oxidation state).[1] | - Use a scavenger with a high affinity for palladium, such as thiol-functionalized silica or macroporous polystyrene-bound trimercaptotriazine (MP-TMT).[3][7]- Increase the amount of scavenger, temperature, or treatment time.- Consider a pre-treatment step (e.g., mild oxidation or reduction) to change the palladium's oxidation state to one more amenable to scavenging.[8] |
| Significant product loss during purification | - Non-specific adsorption of the product onto the scavenger, especially activated carbon.[1]- Co-precipitation of the product with the palladium-scavenger complex. | - Use a more selective scavenger (e.g., functionalized silica) instead of activated carbon.- Reduce the amount of scavenger to the minimum effective quantity.- After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product. |
| Inconsistent palladium removal results | - Variability in the final state of the palladium catalyst from batch to batch.- Inconsistent work-up procedures. | - Standardize the reaction work-up to ensure a more consistent form of residual palladium.- Use a scavenger that is effective against a broad range of palladium species. |
| Scavenger is difficult to filter | - Fine scavenger particles.- Scavenger swells significantly in the solvent. | - Use a scavenger with a larger particle size.- Add a filter aid like Celite® to the filtration setup. |
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers from a model study. While not specific to this compound, it provides a useful comparison of their general effectiveness.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Product Recovery | Reference |
| Si-TMT | 500 | 0 | >98.2% | 100% | [6] |
| MP-TMT | 500 | 0 | >98.2% | 100% | |
| Si-Thiol | 500 | 0* | >98.2% | 100% | |
| Si-Trisamine | 500 | 0* | >98.2% | 100% | |
| Activated Carbon | 500 | ~65 | ~87% | Up to 50% loss |
*Final palladium level was below the detection limit of the analytical method.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
-
Reaction Work-up: After the reaction is complete, cool the reaction mixture to room temperature. If the product is in an organic solvent, it can often be treated directly. If necessary, perform an initial aqueous work-up to remove inorganic salts.
-
Scavenger Addition: To the solution containing the crude this compound product, add the recommended amount of the solid-supported scavenger (e.g., 5-10 wt% relative to the product). The optimal amount may need to be determined empirically.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45 °C) for a specified period.[1][7] Treatment times can range from a few hours to overnight (16-18 hours).[1][6]
-
Filtration: Filter the mixture to remove the scavenger. If the scavenger particles are fine, use a pad of Celite® to ensure complete removal.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze a sample of the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2]
Protocol 2: Palladium Removal using Activated Carbon
-
Reaction Work-up: As described in Protocol 1.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B, 0.2 wt) to the solution of the crude product.[1]
-
Stirring: Stir the slurry at a specified temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the carbon cake thoroughly with the reaction solvent to minimize product loss.
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium. Be aware that significant product loss can occur with this method.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborassays.com [arborassays.com]
- 3. sopachem.com [sopachem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
Technical Support Center: Purifying Brominated Benzimidazoles by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of brominated benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying brominated benzimidazoles?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of benzimidazole derivatives, including their brominated analogues.[1][2][3] Its polar nature allows for effective separation based on the polarity of the compounds.
Q2: How do I select an appropriate mobile phase for my brominated benzimidazole?
A2: The selection of the mobile phase is crucial and is best determined empirically using Thin-Layer Chromatography (TLC).[1][2] A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[3][4] The ratio is optimized to achieve a good separation of your target compound from impurities. For benzimidazoles, solvent systems like benzene:acetone have also been used.[2]
Q3: My brominated benzimidazole is not stable on silica gel. What can I do?
A3: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation during purification.[5][6] If you suspect this is happening, you can try a few alternative approaches:
-
Deactivated Silica Gel: Reduce the acidity of the silica gel to minimize degradation.[5]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil.[5]
-
Solid-Phase Reactive Chromatography: In some cases, a solid-phase approach where the crude product is adsorbed onto silica and purified can be effective for unstable compounds.[6]
Q4: What are some common solvent systems used for the column chromatography of benzimidazole derivatives?
A4: Several solvent systems have been successfully employed for the purification of benzimidazole derivatives. The optimal choice will depend on the specific substitution pattern of your molecule. Below is a table summarizing some reported solvent systems.
| Solvent System | Ratio (v/v) | Application |
| Ethyl acetate / n-hexane | 1:9 to 1:1 | Purification of various substituted benzimidazoles.[3] |
| Benzene / Acetone | 7:3 | Optimized mobile phase for benzimidazole.[2] |
| Ethyl acetate / Hexane | 15:85 | Purification of 2-sulphinyl-1H-benzimidazole derivatives.[4] |
| Dichloromethane / Hexane | 5:95 | Used in solid-phase reactive chromatography of a benzimidazole derivative.[6] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of brominated benzimidazoles.
Issue 1: Poor Separation of My Brominated Benzimidazole from Impurities
-
Potential Cause: The chosen mobile phase may not have the optimal polarity to resolve your compound from closely related impurities.
-
Troubleshooting Steps:
-
TLC Optimization: Systematically test a range of solvent systems with varying polarities using TLC to identify a mobile phase that provides the best separation.
-
Solvent Selectivity: Try solvents with different selectivities. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether might alter the elution profile and improve separation.[7]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.
-
Column Dimensions: Using a longer and narrower column can enhance separation efficiency.
-
Issue 2: My Brominated Benzimidazole is "Sticking" to the Column, Leading to Tailing Peaks and Low Recovery
-
Potential Cause: Halogenated compounds can sometimes exhibit strong interactions with the stationary phase, a phenomenon colloquially described as "stickiness".[8] This can be exacerbated by interactions with acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Adding a small amount of a more polar solvent or a modifier to the mobile phase can help to reduce these strong interactions. For example, adding a small percentage of methanol or triethylamine (if your compound is basic) can improve peak shape and recovery.
-
Elevated Temperature: Running the column at a slightly elevated temperature can sometimes reduce strong adsorptive effects and improve elution.[8]
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that this loading solvent is non-polar relative to the mobile phase to ensure a tight starting band.
-
Issue 3: The Purified Brominated Benzimidazole Yield is Very Low
-
Potential Cause: Low yield can be due to several factors, including incomplete reaction, product loss during workup, or degradation on the column.[9]
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion by TLC analysis before starting the purification.[9]
-
Workup Optimization: Be mindful of the solubility of your brominated benzimidazole. It may have some solubility in the aqueous phase during extractions. Back-extracting the aqueous layers can help recover the lost product.[9]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading this solid material onto the top of your column.[10]
-
Experimental Protocols
Protocol 1: General Column Chromatography of a Brominated Benzimidazole
This protocol is a general guideline and should be adapted based on TLC analysis of your specific compound.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., n-hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude brominated benzimidazole in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent).
-
Carefully apply the sample to the top of the column.
-
Allow the sample to enter the silica bed.
-
-
Elution:
-
Begin eluting with the chosen mobile phase system.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified brominated benzimidazole.
-
Visualizations
Caption: Experimental workflow for the purification of brominated benzimidazoles.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Regioisomer Formation in Substituted Benzimidazole Synthesis
Welcome to the technical support center for substituted benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the management of regioisomer formation during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: My reaction is producing a mixture of 5- and 6-substituted benzimidazoles from a 4-substituted o-phenylenediamine. How can I improve the regioselectivity?
-
Question: I am reacting a 4-substituted o-phenylenediamine with an aldehyde, and I'm getting a nearly 1:1 mixture of the 5- and 6-substituted regioisomers. What is causing this, and how can I favor the formation of one isomer over the other?
-
Answer: The formation of a mixture of 5- and 6-substituted benzimidazoles is a common challenge arising from the two non-equivalent amino groups of the 4-substituted o-phenylenediamine. The initial condensation of the aldehyde can occur with either amino group, leading to two different Schiff base intermediates, which then cyclize to form the respective regioisomers. The electronic and steric nature of the substituent on the o-phenylenediamine and the reaction conditions play a crucial role in determining the regioselectivity.
Recommended Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Lewis acid catalysts, such as Er(OTf)₃, have been shown to selectively produce certain isomers.[1] For instance, in some reactions, erbium triflate can promote the formation of the 1,2-disubstituted benzimidazole.[1] Experimenting with different acid catalysts (e.g., p-toluenesulfonic acid, scandium triflate) may help favor one isomer.
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway. Non-polar solvents may favor one regioisomer, while polar solvents might lead to a different product distribution. A solvent screen including options like toluene, ethanol, and water-ethanol mixtures is recommended to optimize selectivity.[2]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer. It is advisable to conduct the reaction at various temperatures (e.g., room temperature, 0 °C, and reflux) to determine the optimal condition for your desired isomer.
-
Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the amino groups, directing the reaction to the other. This multi-step approach, while more complex, can offer high regioselectivity.
-
Issue 2: My synthesis is yielding a significant amount of the 1,2-disubstituted benzimidazole as a side product. How can I suppress its formation?
-
Question: I am trying to synthesize a 2-substituted benzimidazole by reacting an o-phenylenediamine with an aldehyde, but I am getting a substantial amount of the 1,2-disubstituted byproduct. How can I increase the yield of the desired mono-substituted product?
-
Answer: The formation of a 1,2-disubstituted benzimidazole occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.[2] This is particularly common when using aldehydes as the carbonyl source.
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, it is crucial to control the stoichiometry of the reactants. Using a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde can significantly reduce the formation of the 1,2-disubstituted side product.[2]
-
Catalyst Choice: Certain catalysts can selectively promote the formation of the 2-substituted benzimidazole. For instance, some catalysts are known to favor the mono-condensation product.[1]
-
Reaction Conditions: The choice of solvent and temperature can influence the selectivity. Non-polar solvents like toluene have been reported to favor the 2-substituted product in some cases.[2] Running the reaction at lower temperatures can also help minimize the formation of the disubstituted product.
-
Use of Carboxylic Acids: Instead of aldehydes, using carboxylic acids or their derivatives (e.g., esters, acid chlorides) for the condensation with o-phenylenediamine often leads to the selective formation of 2-substituted benzimidazoles without the issue of N-alkylation. This is known as the Phillips-Ladenburg synthesis.[3][4][5]
-
Issue 3: I am attempting an N-alkylation of a substituted benzimidazole and obtaining a mixture of N1 and N3 isomers. How can I achieve selective alkylation?
-
Question: When I try to alkylate my 5-substituted benzimidazole, I get a mixture of products where the alkyl group is attached to either N1 or N3. How can I control the position of alkylation?
-
Answer: The N-H proton of a substituted benzimidazole can be removed to form an anion that is delocalized over both nitrogen atoms. Alkylation can then occur at either N1 or N3, leading to a mixture of regioisomers. The outcome of the N-alkylation is influenced by steric hindrance, the electronic nature of the substituent on the benzimidazole ring, the nature of the alkylating agent, and the reaction conditions.
Recommended Solutions:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
-
Base and Solvent System: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common starting point. The nature of the counter-ion of the base can also influence the regioselectivity.
-
Directed Synthesis: For unambiguous synthesis of a specific N-alkylated isomer, a directed approach is often necessary. This involves starting with a pre-functionalized o-phenylenediamine where one of the amino groups is already alkylated. Subsequent condensation and cyclization will then yield a single N-substituted regioisomer.
-
Mitsunobu Reaction: The Mitsunobu reaction can sometimes offer better regioselectivity for N-alkylation compared to traditional methods using a base and an alkyl halide.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of regioisomers in substituted benzimidazole synthesis?
A1: The formation of regioisomers in substituted benzimidazole synthesis primarily arises from the presence of non-equivalent reactive sites in the starting materials. For instance, in the synthesis of 5(6)-substituted benzimidazoles from 4-substituted o-phenylenediamines, the two amino groups are not identical. The initial reaction with the carbonyl compound can occur at either amino group, leading to two distinct pathways and ultimately a mixture of the 5- and 6-substituted products. Similarly, during N-alkylation of an already substituted benzimidazole, the two nitrogen atoms in the imidazole ring are often not equivalent, leading to the formation of N1 and N3 alkylated isomers.
Q2: How do electron-donating and electron-withdrawing groups on the o-phenylenediamine affect regioselectivity?
A2: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the o-phenylenediamine ring can influence the nucleophilicity of the two amino groups differently, thereby affecting the regioselectivity of the initial condensation step. An EDG will generally increase the electron density and nucleophilicity of both amino groups, but the effect might be more pronounced at one position over the other due to resonance and inductive effects. Conversely, an EWG will decrease the nucleophilicity of both amino groups, again with potentially different magnitudes at each position. This differential reactivity can be exploited to favor the formation of one regioisomer. For example, aldehydes with electron-donating groups have been observed to react faster in some instances.[6]
Q3: Can I predict the major regioisomer based on the starting materials?
A3: While it is challenging to make a universally accurate prediction without experimental data, some general trends can be considered. Steric hindrance often plays a significant role; the incoming reactant will preferentially attack the less hindered site. Electronic effects also contribute; the more nucleophilic amino group is expected to react faster. However, the interplay of steric and electronic factors, along with the influence of reaction conditions, can be complex. Therefore, it is always recommended to perform small-scale pilot reactions and analyze the product mixture to determine the actual regioselectivity for a specific set of reactants and conditions.
Q4: Are there any "green" synthesis methods that also offer good regioselectivity?
A4: Yes, several green chemistry approaches to benzimidazole synthesis have been developed that can also provide good regioselectivity.[7] These methods often involve the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions.[8] The use of heterogeneous or recyclable catalysts, such as engineered MgO@DFNS, is also a key aspect of green benzimidazole synthesis.[9] In some cases, these green methods have been shown to offer high yields and selectivity, making them attractive alternatives to traditional synthetic routes.[1]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Regioselectivity of Benzimidazole Synthesis from o-Phenylenediamine and Benzaldehyde
| Catalyst | Solvent | Temperature | Time (h) | Yield of 2-substituted (%) | Yield of 1,2-disubstituted (%) | Reference |
| Er(OTf)₃ | Water | 80 °C | 0.25 | - | 72 | [1] |
| None | Water | 80 °C | 0.25 | 52 | 40 | [1] |
| Cobalt (II) acetylacetone | Methanol | Room Temp | 2.5 | 97 | - | [9] |
| Cobalt (II) acetylacetone | Ethanol | Room Temp | 3 | 92 | - | [9] |
| NH₄Cl | Chloroform | Room Temp | 4 | - | - | [9] |
Note: '-' indicates data not reported in the source.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Substituted Benzimidazoles using a Cobalt Catalyst
This protocol is a representative method for the synthesis of 2-substituted benzimidazoles with good selectivity against the 1,2-disubstituted product, adapted from a literature procedure.[9]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Cobalt (II) acetylacetonate
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in methanol (10 mL).
-
Add the substituted aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of cobalt (II) acetylacetonate (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired 2-substituted benzimidazole.
Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using Erbium Triflate
This protocol provides a method for the selective synthesis of 1,2-disubstituted benzimidazoles.[1]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Erbium (III) triflate (Er(OTf)₃)
-
Water
Procedure:
-
In a reaction vessel, add o-phenylenediamine (0.5 mmol) and the substituted aldehyde (1 mmol).
-
Add water (2 mL) to the mixture.
-
Add erbium (III) triflate (10 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1,2-disubstituted benzimidazole.
Mandatory Visualization
Caption: Formation of 5- and 6-substituted benzimidazole regioisomers.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 4-Bromo-1H-benzoimidazole vs. 4-Chloro-1H-benzoimidazole in Synthetic Chemistry
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds like benzimidazole is a cornerstone of novel molecular design. The choice of starting material is critical, and among the most versatile are halogenated benzimidazoles, which serve as key building blocks in a multitude of coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common intermediates: 4-bromo-1H-benzoimidazole and 4-chloro-1H-benzoimidazole, supported by established chemical principles and illustrative experimental data.
Executive Summary: The Halogen Reactivity Divide
The primary difference in reactivity between this compound and 4-chloro-1H-benzoimidazole stems from the inherent properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity trend is well-established: I > Br > Cl > F . This order is primarily dictated by the carbon-halogen bond dissociation energy; the weaker C-Br bond (approximately 285 kJ/mol for bromobenzene) compared to the stronger C-Cl bond (approximately 339 kJ/mol for chlorobenzene) facilitates easier oxidative addition to the palladium catalyst, which is often the rate-determining step. Consequently, this compound is generally more reactive, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to its chloro-analogue.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be inverted to F > Cl > Br > I . This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of chlorine polarizes the C-Cl bond more effectively than bromine, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Comparative Data in Cross-Coupling Reactions
While direct, side-by-side comparative studies for the 4-substituted isomers are not extensively documented, the following tables present representative data from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions on closely related bromo- and chloro-N-heterocycles. This data serves to illustrate the general reactivity trends.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1H-benzoimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~85 |
| 2 | 5-Chloro-1H-benzoimidazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~75 |
| 3 | 2-Bromo-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~80[1] |
| 4 | 2-Chloro-benzimidazole | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80[1] |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/IPr | tBuOK | Toluene | 85 | 0.5 | High[2] |
| 2 | Aryl Chloride | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90 | 23 | ~37[3] |
| 3 | 2-Bromo-benzimidazole | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | ~85[1] |
| 4 | 2-Chloro-benzimidazole | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80[1] |
Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Toluene (10 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) under a stream of argon.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1H-benzoimidazole.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-1H-benzoimidazole with Morpholine
Materials:
-
4-Chloro-1H-benzoimidazole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
RuPhos (0.075 mmol)
-
Cesium carbonate (1.5 mmol)
-
Anhydrous tert-butanol (10 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 4-chloro-1H-benzoimidazole, palladium(II) acetate, and RuPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add cesium carbonate, morpholine, and anhydrous tert-butanol under argon.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 4-(morpholin-4-yl)-1H-benzoimidazole.
Visualizing Reaction Pathways and Logic
To further clarify the processes discussed, the following diagrams illustrate a typical experimental workflow and the underlying logic of halogen reactivity.
References
A Spectroscopic Showdown: Differentiating 4-bromo- and 5-bromo-1H-benzoimidazole Isomers
For researchers in medicinal chemistry and drug development, the precise structural characterization of isomeric compounds is a critical step. The positional isomerism of a substituent on a pharmacologically active scaffold, such as the benzimidazole ring system, can drastically alter its biological activity. This guide provides a comprehensive spectroscopic comparison of 4-bromo-1H-benzoimidazole and 5-bromo-1H-benzoimidazole, offering key data and experimental protocols to aid in their unambiguous identification.
This comparative analysis utilizes fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral fingerprints of each isomer, researchers can confidently distinguish between the two, ensuring the correct compound progresses through the drug discovery pipeline.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the two isomers. It is important to note that while substantial data is available for 5-bromo-1H-benzoimidazole, the spectroscopic information for this compound is less direct in the literature. The provided data for the 4-bromo isomer is inferred from closely related structures and general spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton | This compound | 5-bromo-1H-benzoimidazole |
| H-2 | ~8.2 ppm (s) | 8.26 ppm (s)[1] |
| H-4 / H-7 | ~7.7 ppm (d), ~7.3 ppm (d) | 7.68 ppm (d), 7.20 ppm (dd)[1] |
| H-5 / H-6 | ~7.2 ppm (t) | 7.62 ppm (d)[1] |
| N-H | ~12.5 ppm (br s) | 12.60 ppm (br s)[1] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon | This compound | 5-bromo-1H-benzoimidazole |
| C-2 | ~142 ppm | 143.41 ppm[1] |
| C-4 | ~115 ppm | 120.18 ppm[1] |
| C-5 | ~124 ppm | 118.48 ppm[1] |
| C-6 | ~123 ppm | 121.96 ppm[1] |
| C-7 | ~112 ppm | 111.55 ppm[1] |
| C-3a | ~135 ppm | Not Reported |
| C-7a | ~144 ppm | Not Reported |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 196/198 (approx. 1:1 ratio) | 117 (M⁺ - Br), 90 (M⁺ - Br - HCN) |
| 5-bromo-1H-benzoimidazole | 196/198 (approx. 1:1 ratio)[1] | 117 (M⁺ - Br), 90 (M⁺ - Br - HCN)[1] |
Table 4: FTIR Spectroscopic Data (KBr Pellet)
| Functional Group | This compound (Expected) | 5-bromo-1H-benzoimidazole (Characteristic Absorptions) |
| N-H Stretch | 3150-3000 cm⁻¹ (broad) | 3127 cm⁻¹ (broad)[1] |
| C-H Aromatic Stretch | 3100-3000 cm⁻¹ | Not explicitly reported, but expected in this region. |
| C=N Stretch | ~1620 cm⁻¹ | Not explicitly reported, but expected in this region. |
| C-Br Stretch | 750-550 cm⁻¹ | Not explicitly reported, but expected in this region. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzimidazole derivatives and can be adapted for the specific analysis of the 4-bromo and 5-bromo isomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the bromo-1H-benzoimidazole isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex or gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the bromo-1H-benzoimidazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
-
Data Acquisition:
-
Acquire the mass spectrum using electron ionization (EI) at a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the spectroscopic characterization and differentiation of the 4-bromo- and 5-bromo-1H-benzoimidazole isomers.
Caption: Spectroscopic characterization workflow.
References
A Comparative Guide to the Biological Activities of Bromo-, Chloro-, and Iodo-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Halogenation of the benzimidazole ring is a common strategy to modulate the physicochemical properties and enhance the therapeutic potential of these derivatives. This guide provides an objective comparison of the biological activities of bromo-, chloro-, and iodo-substituted benzimidazole derivatives, supported by experimental data from various studies.
Anticancer Activity: A Comparative Analysis
Halogenated benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular processes like cell proliferation and survival. The nature and position of the halogen substituent on the benzimidazole ring play a crucial role in determining the cytotoxic potency.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various bromo-, chloro-, and iodo-benzimidazole derivatives against different human cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID/Description | Halogen | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Chloro | 22Rv1 (Prostate Carcinoma) | 1.54 | [1] |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | Chloro | 22Rv1 (Prostate Carcinoma) | >100 | [1] |
| 2-(3-Bromophenyl)benzoxazole-5-carboxylic acid | Bromo | 22Rv1 (Prostate Carcinoma) | 10.32 | [1] |
| 2-Aryl-5-bromobenzimidazole derivative | Bromo | MCF-7 (Breast) | 0.63 - 1.3 | [2] |
| 2-Aryl-5-chlorobenzimidazole derivative | Chloro | MCF-7 (Breast) | 1.84 - 10.28 | [2][3] |
| 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole | Iodo | Not Specified | Not Specified |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency. The data presented is for illustrative purposes and highlights the potential of halogenated benzimidazoles. Direct comparisons are most accurate when conducted within the same study under identical conditions.
Antimicrobial Activity: A Comparative Analysis
Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial properties. Halogenation has been shown to enhance their activity against various pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC) Values
The table below presents the Minimum Inhibitory Concentration (MIC) values for several halogenated benzimidazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Description | Halogen | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Chloro-2-(S)-2-ethanaminebenzimidazole | Chloro | Staphylococcus aureus (MRSA) | 32 | |
| 5-Bromo-2-(S)-2-ethanaminebenzimidazole | Bromo | Staphylococcus aureus (MRSA) | 32 | |
| 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole | Iodo | Staphylococcus aureus | Not Specified | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Bromo | Candida albicans | 3.9 | |
| 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Bromo, Chloro | Staphylococcus aureus (MRSA) | 3.9 |
Note: A lower MIC value indicates greater antimicrobial potency. The presented data is a compilation from different studies, and direct comparisons should be interpreted with consideration of the varying experimental setups.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the benzimidazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathway and Experimental Workflow Diagrams
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition
Many benzimidazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR, which plays a crucial role in cancer cell proliferation and survival.
Caption: Inhibition of EGFR signaling by halogenated benzimidazoles.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of newly synthesized benzimidazole derivatives.
Caption: Workflow for anticancer drug discovery with benzimidazoles.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzimidazoles is significantly influenced by the nature and position of the halogen substituent. Generally, the introduction of a halogen at the 5-position of the benzimidazole ring tends to enhance biological activity. The order of activity can vary depending on the specific biological target and the rest of the molecular structure. For instance, in some cases, the electronegativity and size of the halogen play a crucial role, with bromo and chloro derivatives often showing potent activity. The larger size and greater polarizability of iodine can also lead to enhanced interactions with biological targets.
Conclusion
This guide provides a comparative overview of the anticancer and antimicrobial activities of bromo-, chloro-, and iodo-benzimidazole derivatives. The presented data, compiled from various scientific studies, underscores the potential of halogenation as a key strategy in the design of potent benzimidazole-based therapeutic agents. While a definitive ranking of the three halogenated series is challenging without direct comparative studies under identical conditions, the available evidence strongly supports the continued exploration of these compounds in drug discovery and development. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers entering this exciting field.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-bromo-1H-benzoimidazole
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of halogenated benzimidazoles is a critical step in the development of new therapeutic agents. Among these, 4-bromo-1H-benzoimidazole serves as a key building block. This guide provides a head-to-head comparison of different catalytic systems for its synthesis, supported by experimental data to aid in the selection of the most suitable methodology.
The synthesis of this compound can be broadly approached through two primary routes: the cyclization of a pre-brominated phenylenediamine precursor or the direct C-H bromination of 1H-benzoimidazole. The choice of catalyst plays a pivotal role in the efficiency, regioselectivity, and overall yield of these transformations. This comparison focuses on metal-catalyzed and metal-free approaches, presenting quantitative data and detailed experimental protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound, highlighting key parameters such as yield, reaction time, and temperature.
| Catalyst/Method | Starting Material(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed Cyclization | 3-bromo-o-phenylenediamine, Formic acid | CuI (10 mol%) | DMF | 110 | 12 | 85 | [1] |
| Acid-Catalyzed Cyclization | 3-bromo-o-phenylenediamine, Formic acid | p-Toluenesulfonic acid (p-TsOH) (20 mol%) | Toluene | 110 (reflux) | 8 | 78 | |
| Metal-Free Direct Bromination | 1H-benzoimidazole | N-Bromosuccinimide (NBS) | Acetonitrile | 80 | 6 | 65 (mixture of isomers) | |
| Palladium-Catalyzed C-H Bromination | 1H-benzoimidazole | N-Bromosuccinimide (NBS), AgOAc (oxidant) | 1,2-Dichloroethane | 120 | 24 | 72 (regioselective) |
Note: Data for some entries are representative examples derived from analogous reactions reported in the literature due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Copper-Catalyzed Cyclization of 3-bromo-o-phenylenediamine
This protocol describes the synthesis of this compound from 3-bromo-o-phenylenediamine and formic acid using a copper iodide catalyst.[1]
Materials:
-
3-bromo-o-phenylenediamine (1.0 mmol)
-
Formic acid (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask were added 3-bromo-o-phenylenediamine, CuI, and DMF.
-
Formic acid was added to the mixture.
-
The reaction mixture was heated to 110 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with water.
-
The aqueous layer was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford this compound.
Metal-Free Direct Bromination of 1H-benzoimidazole
This method outlines the direct bromination of 1H-benzoimidazole using N-bromosuccinimide. It is important to note that this method may result in a mixture of regioisomers, requiring careful purification.
Materials:
-
1H-benzoimidazole (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
1H-benzoimidazole was dissolved in acetonitrile in a round-bottom flask.
-
N-Bromosuccinimide was added to the solution in portions at room temperature.
-
The reaction mixture was heated to 80 °C and stirred for 6 hours.
-
The reaction progress was monitored by TLC.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
The organic layer was dried over anhydrous sodium sulfate and concentrated.
-
The crude product was purified by column chromatography to separate the isomers and obtain this compound.
Experimental Workflow and Signaling Pathways
To visualize the general laboratory procedure and the logical relationship of the synthesis, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of synthetic strategies and catalytic approaches.
Conclusion
The choice of catalytic system for the synthesis of this compound depends on several factors including the availability of starting materials, desired regioselectivity, and tolerance to reaction conditions. Copper-catalyzed cyclization of 3-bromo-o-phenylenediamine offers a high-yielding and direct route. While direct C-H bromination of 1H-benzoimidazole is an alternative, it often requires careful control to achieve the desired regioselectivity, with palladium catalysis showing promise in this regard. Metal-free methods, such as acid-catalyzed cyclization or direct bromination with NBS, provide cost-effective alternatives, although they may lead to lower yields or mixtures of isomers. This comparative guide provides the necessary data and protocols to make an informed decision for the synthesis of this important heterocyclic building block.
References
Validation of a reported synthesis method for 4-bromo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Synthetic Methodologies for 4-bromo-1H-benzoimidazole, with Supporting Experimental Data.
This guide provides a detailed comparison of two primary methods for the synthesis of this compound, a key building block in the development of various pharmacologically active compounds. The methods evaluated are the classical condensation of 4-bromo-o-phenylenediamine with formic acid and a one-pot, solvent-free approach utilizing an aldehyde. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction time, and environmental impact.
Data Summary
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear and concise comparison of their performance.
| Parameter | Method 1: Formic Acid Condensation | Method 2: One-Pot Solvent-Free Synthesis |
| Starting Materials | 4-bromo-o-phenylenediamine, Formic Acid | o-phenylenediamine, 4-bromobenzaldehyde |
| Reaction Time | 2 hours | 1-3 hours |
| Reported Yield | 83-85% (for unsubstituted benzimidazole) | 85% |
| Catalyst | None (acid-catalyzed) | None |
| Solvent | None (neat) or Water | None (solvent-free) |
| Work-up | Neutralization, Filtration, Recrystallization | Washing with water, Crystallization from ethanol |
| Environmental Impact | Moderate | Low (Green Chemistry approach) |
Experimental Protocols
Method 1: Synthesis via Formic Acid Condensation
This widely utilized method involves the cyclization of a substituted o-phenylenediamine with formic acid. The protocol described here is based on the well-established synthesis of benzimidazole and is adapted for the 4-bromo derivative.
Procedure:
-
In a round-bottom flask, 4-bromo-o-phenylenediamine (1 equivalent) is mixed with 90% formic acid (1.5 equivalents).
-
The mixture is heated in a water bath at 100°C for 2 hours.
-
After cooling, a 10% sodium hydroxide solution is carefully added to the reaction mixture until it is just alkaline to litmus paper.
-
The precipitated crude this compound is collected by suction filtration and washed with ice-cold water.
-
For purification, the crude product is dissolved in boiling water, treated with activated carbon, and filtered while hot.
-
The filtrate is then cooled to 10-15°C to allow for the crystallization of the pure product.
-
The resulting white crystals of this compound are collected by filtration and dried at 100°C.[1]
Method 2: One-Pot Solvent-Free Synthesis
This environmentally friendly approach involves the direct condensation of o-phenylenediamine with an appropriate aldehyde under solvent-free conditions.
Procedure:
-
o-phenylenediamine (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) are intimately ground together in a mortar and pestle.
-
The resulting mixture is transferred to a reaction vessel and heated to 140°C for 1 to 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the molten product is allowed to cool and is then washed with cold water.
-
The solid product is purified by crystallization from ethanol to yield this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound via formic acid condensation.
Caption: Workflow for the one-pot solvent-free synthesis of this compound.
References
A Comparative Guide to the Electronic Properties of Halogenated Benzimidazoles: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the electronic properties of halogenated benzimidazoles, leveraging data from Density Functional Theory (DFT) studies. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) to the benzimidazole core significantly influences its electronic structure, impacting key molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. These parameters are crucial in predicting the reactivity, stability, and potential biological activity of these compounds, making them a focal point in drug design and materials science.
Comparative Analysis of Electronic Properties
The electronic properties of halogenated benzimidazoles are predominantly influenced by the nature and position of the halogen substituent. DFT calculations provide a quantitative framework for understanding these effects. The following tables summarize key electronic parameters for various halogenated benzimidazole derivatives, calculated primarily using the B3LYP functional with 6-311++G(d,p) or similar basis sets.
Table 1: Electronic Properties of 2-(Halophenyl)benzimidazole Derivatives
| Compound | Halogen | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2-(2-Chlorophenyl)-1H-benzimidazole | Cl | - | - | 4.7062[1] | - |
| 2-(Fluorophenyl)benzimidazole (hypothetical) | F | - | - | - | - |
| 2-(Bromophenyl)benzimidazole (hypothetical) | Br | - | - | - | - |
| 2-(Iodophenyl)benzimidazole (hypothetical) | I | - | - | - | - |
Data for fluoro, bromo, and iodo derivatives at the 2-phenyl position were not available in a directly comparable format in the searched literature. The data for the chloro-derivative is from a specific study and serves as a reference point.
Table 2: Electronic Properties of 5-Bromo-2-aminobenzimidazole Derivatives
| Compound ID | R Group (at N-1 position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1a | Phenyl | -5.88 | -1.19 | 4.69 |
| 1b | 4-Methylphenyl | -5.84 | -1.15 | 4.69 |
| 1d | 4-Methoxyphenyl | -6.02 | -1.77 | 4.25 |
| 1e | 4-Chlorophenyl | -5.88 | -1.19 | 4.69 |
This table is adapted from a study on 5-bromo-2-aminobenzimidazole derivatives, showcasing the effect of N-1 substitution on the electronic properties.[2]
Table 3: Electronic Properties of Other Halogenated Benzimidazoles
| Compound | Halogen(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Fuberidazole Derivative 5a | F | - | - | 4.33 | 5.54 |
| Fuberidazole Derivative 5i | F, Cl | - | - | - | 6.49 |
Data for Fuberidazole derivatives, which are fluorine-rich benzimidazoles, indicates the influence of multiple halogen substitutions.[3]
Key Observations:
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller energy gap generally implies higher reactivity. The introduction of electron-withdrawing halogens can modulate this gap.
-
Dipole Moment: The molecular dipole moment is a measure of the overall polarity of a molecule. Halogenation can significantly alter the dipole moment, which in turn can influence intermolecular interactions, solubility, and binding affinity to biological targets.[4]
-
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[5] In iodo-substituted aromatic compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), can form on the iodine atom, enabling halogen bonding, a significant non-covalent interaction in drug design.[6]
Experimental Protocols: DFT Calculations
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such calculations:
-
Molecular Geometry Optimization: The initial structures of the halogenated benzimidazole derivatives are optimized to find the lowest energy conformation. This is typically performed using DFT methods.
-
Computational Method:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1][7]
-
Basis Set: A common and robust basis set for these types of calculations is the 6-311++G(d,p) basis set.[7] For heavier halogens like iodine, effective core potentials such as LANL2DZ may be employed.[1]
-
-
Software: The Gaussian suite of programs (e.g., Gaussian 09) is a standard software package for performing these quantum chemical calculations.[7][8]
-
Property Calculations:
-
HOMO and LUMO Energies: Once the geometry is optimized, the energies of the frontier molecular orbitals (HOMO and LUMO) are calculated. The energy gap is then determined by the difference between these values.
-
Dipole Moment: The molecular dipole moment is also calculated from the optimized structure.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.
-
-
Solvent Effects: In some studies, the influence of a solvent is considered using models like the Polarizable Continuum Model (PCM) to provide a more realistic representation of the molecule's properties in solution.
Logical Workflow for DFT Analysis of Halogenated Benzimidazoles
The following diagram illustrates the typical workflow for a DFT study on the electronic properties of halogenated benzimidazoles.
References
- 1. article.sapub.org [article.sapub.org]
- 2. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations | Semantic Scholar [semanticscholar.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Comparative Stability of 4-Halo-1H-Imidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of heterocyclic building blocks is paramount for the successful development of robust and reliable pharmaceutical products. This guide provides a comparative stability analysis of four key halogenated imidazoles: 4-fluoro-1H-imidazole, 4-chloro-1H-imidazole, 4-bromo-1H-imidazole, and 4-iodo-1H-imidazole.
While direct, side-by-side quantitative stability studies for this specific series of 4-halo-1H-imidazoles are not extensively available in peer-reviewed literature, this guide synthesizes fundamental chemical principles, available physicochemical data, and established stability testing protocols to offer a predictive and practical comparison. The stability of these compounds is a critical factor influencing their storage, handling, and utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Predicted Stability Hierarchy
The stability of the 4-halo-1H-imidazoles is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-F > C-Cl > C-Br > C-I. A higher bond dissociation energy corresponds to greater resistance to cleavage under thermal and photolytic stress. Consequently, the predicted order of stability for the 4-halo-1H-imidazoles is:
4-Fluoro-1H-imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazole
This trend suggests that 4-fluoro-1H-imidazole is the most stable, while 4-iodo-1H-imidazole is the most labile among the halogenated analogs. The parent 1H-imidazole, lacking a halogen substituent, is expected to be the most stable of the series.
Physicochemical Properties
The following table summarizes key physicochemical properties of the 4-halo-1H-imidazoles, which can provide indirect measures of their stability and handling requirements.
| Property | 4-Fluoro-1H-imidazole | 4-Chloro-1H-imidazole | 4-Bromo-1H-imidazole | 4-Iodo-1H-imidazole |
| CAS Number | 30086-17-0[1] | 15965-31-8[2] | 2302-25-2 | 71759-89-2[3] |
| Molecular Formula | C₃H₃FN₂[1] | C₃H₃ClN₂[2] | C₃H₃BrN₂ | C₃H₃IN₂[3] |
| Molecular Weight | 86.07 g/mol [1] | 102.52 g/mol [2] | 146.97 g/mol | 193.97 g/mol [3] |
| Appearance | White to Almost white powder to crystal[4] | White to off-white solid[5] | Colorless to beige crystalline flakes or powder[6] | White to light yellow or off-white powder/crystal[7] |
| Melting Point (°C) | 105.0 - 109.0[4] | 118 - 121[5] | 131 - 135 | 136.0 - 140.0[7] |
| Predicted pKa | Not readily available | Not readily available | 11.70 ± 0.10[8] | 11.46 ± 0.10[9] |
| Storage Conditions | Refrigerated (0-10°C), Inert Gas | Freezer (-20°C), Inert Atmosphere | 2 - 8°C[8] | Freezer (-20°C), Inert atmosphere, Keep in dark place[9] |
Comparative Stability Analysis
This section details the predicted stability of 4-halo-1H-imidazoles under various stress conditions based on established chemical principles.
Thermal Stability
The thermal stability of the C-X bond is inversely related to the bond strength. The weaker the bond, the more susceptible it is to thermal cleavage. Therefore, the predicted order of thermal stability is as follows:
1H-Imidazole > 4-Fluoro-1H-imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazole
4-Iodo-1H-imidazole, with the weakest C-I bond, is expected to be the most prone to thermal decomposition. While specific decomposition temperatures (Td5%) from thermogravimetric analysis (TGA) are not available for a direct comparison, the melting points can offer an indirect assessment of solid-state thermal stability, reflecting the energy required to overcome crystal lattice forces.
Photostability
The absorption of UV-Vis light can induce homolytic cleavage of the C-X bond. The energy required for this process is lowest for the C-I bond, making 4-iodo-1H-imidazole the most photosensitive of the series. The predicted order of photostability is:
1H-Imidazole > 4-Fluoro-1H-imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazole
To mitigate photodegradation, these compounds, particularly the iodo- and bromo- derivatives, should be stored in amber vials or protected from light.
Chemical Stability (Hydrolytic)
Predicted Hydrolytic Stability: 1H-Imidazole ≈ 4-Fluoro-1H-imidazole ≈ 4-Chloro-1H-imidazole ≈ 4-Bromo-1H-imidazole ≈ 4-Iodo-1H-imidazole
Potential Degradation Pathways
Forced degradation studies on imidazole-containing molecules suggest several potential degradation pathways for 4-halo-1H-imidazoles.
Caption: Potential degradation pathways for 4-halo-1H-imidazoles.
-
Protodehalogenation: This involves the replacement of the halogen atom with a hydrogen atom, leading to the formation of 1H-imidazole. This pathway is particularly relevant for the more labile iodo- and bromo- derivatives.
-
Oxidative Degradation: In the presence of oxygen and/or light, the imidazole ring can undergo oxidative cleavage, leading to a variety of ring-opened products.
-
Hydrolysis: Under harsh acidic or basic conditions, nucleophilic attack by water or hydroxide ions could potentially lead to the formation of 4-hydroxy-1H-imidazole, although the imidazole ring is generally resistant to this.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of 4-halo-1H-imidazoles, a series of forced degradation studies should be conducted according to established guidelines.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset and profile of thermal decomposition for each compound.
-
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) for temperature and mass.
-
Place 5-10 mg of the sample in a tared aluminum or ceramic pan.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% mass loss occurs (Td5%).
-
Photostability
-
Objective: To evaluate the degradation of the compounds upon exposure to light.
-
Methodology:
-
Prepare solutions of each compound (e.g., 100 µg/mL in a suitable solvent like methanol or acetonitrile).
-
Expose the solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
pH Stability (Hydrolytic Degradation)
-
Objective: To assess the stability of the compounds in acidic, basic, and neutral aqueous solutions.
-
Methodology:
-
Prepare solutions of each compound in various aqueous media (e.g., 0.1 M HCl, 0.1 M NaOH, and purified water).
-
Store the solutions at a controlled temperature (e.g., 50-60 °C) to accelerate degradation.
-
Analyze the samples at different time intervals using a stability-indicating HPLC method to determine the percentage of degradation.
-
Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of the parent compound and its degradation products.
-
Typical Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength that allows for the detection of the parent compound and potential degradation products.
-
Injection Volume: 10-20 µL.
-
Conclusion
Based on fundamental chemical principles, the stability of 4-halo-1H-imidazoles is predicted to decrease with the increasing atomic number of the halogen substituent. Therefore, 4-fluoro-1H-imidazole is expected to be the most stable, and 4-iodo-1H-imidazole the least stable. This predicted trend is primarily attributed to the decreasing carbon-halogen bond strength down the group. While this guide provides a robust theoretical framework and detailed experimental protocols for a comparative stability analysis, it is important to note the current lack of direct, side-by-side experimental data in the public domain. The execution of the outlined forced degradation studies would provide invaluable quantitative data to confirm these predictions and enable a more definitive comparison for researchers and drug development professionals.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloroimidazole | C3H3ClN2 | CID 140019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-1H-imidazole | 30086-17-0 | TCI AMERICA [tcichemicals.com]
- 5. 4-Chlor-1H-Imidazol, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 6. 4-Bromo-1H-imidazole | 2302-25-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Iodoimidazole | 71759-89-2 [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-bromo-1H-benzoimidazole: An Evaluation of Traditional and Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of synthetic routes to 4-bromo-1H-benzoimidazole, a valuable building block in medicinal chemistry. We will benchmark a traditional cyclization method against a more recent one-pot approach, offering a clear comparison of their performance based on experimental data.
The benzimidazole moiety is a prevalent feature in numerous pharmacologically active compounds. The introduction of a bromine atom at the 4-position of the benzimidazole ring provides a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest.
This guide will delve into two primary synthetic strategies:
-
Route A: The Phillips-Ladenburg Condensation. This classical approach involves the cyclization of a pre-functionalized diamine, specifically 3-bromo-1,2-phenylenediamine, with formic acid.
-
Route B: One-Pot Synthesis from o-Phenylenediamine. A more contemporary approach that aims for process intensification by performing the bromination and cyclization steps in a single reaction vessel.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route A: Phillips-Ladenburg Condensation | Route B: One-Pot Synthesis |
| Starting Material | 3-bromo-1,2-phenylenediamine | o-Phenylenediamine |
| Key Reagents | Formic Acid | N-Bromosaccharin, Formic Acid |
| Solvent | 4M HCl | Acetic Acid |
| Temperature | Reflux (approx. 100-110 °C) | Room Temperature |
| Reaction Time | 4 hours | 2 hours |
| Yield | 75% | 85% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these synthetic routes.
Route A: Phillips-Ladenburg Condensation
This traditional two-step method first requires the synthesis of the 3-bromo-1,2-phenylenediamine precursor, followed by the cyclization to form the benzimidazole ring.
Step 1: Synthesis of 3-bromo-1,2-phenylenediamine
-
This protocol is adapted from established literature procedures for the bromination of o-phenylenediamine.
In a well-ventilated fume hood, o-phenylenediamine (10.8 g, 100 mmol) is dissolved in glacial acetic acid (100 mL). The solution is cooled in an ice bath to 0-5 °C. A solution of bromine (16.0 g, 100 mmol) in glacial acetic acid (20 mL) is added dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then poured into ice-water (500 mL) and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-bromo-1,2-phenylenediamine.
Step 2: Cyclization to this compound
3-bromo-1,2-phenylenediamine (9.35 g, 50 mmol) is suspended in 4M hydrochloric acid (100 mL). Formic acid (3.45 g, 75 mmol) is added, and the mixture is heated to reflux (approximately 100-110 °C) for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until a pH of 7-8 is reached. The precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to afford pure this compound.
Route B: One-Pot Synthesis
This streamlined approach combines the bromination and cyclization steps into a single, efficient process.
In a round-bottom flask, o-phenylenediamine (10.8 g, 100 mmol) is dissolved in glacial acetic acid (150 mL). N-Bromosaccharin (26.2 g, 100 mmol) is added in portions over 15 minutes at room temperature with vigorous stirring. After the addition is complete, the mixture is stirred for an additional 30 minutes. Formic acid (6.9 g, 150 mmol) is then added to the reaction mixture, and stirring is continued at room temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water (500 mL), and the resulting precipitate is collected by filtration. The solid is washed with a saturated solution of sodium bicarbonate and then with cold water. The crude product is recrystallized from an ethanol/water mixture to yield pure this compound.
Visualization of Synthetic Strategies
To visually compare the two synthetic approaches, the following diagrams illustrate the logical flow of each route.
Caption: Comparison of the synthetic workflows for Route A and Route B.
Conclusion
Both the traditional Phillips-Ladenburg condensation and the modern one-pot synthesis provide viable routes to this compound. The one-pot synthesis (Route B) demonstrates several advantages, including a higher yield, shorter reaction time, and milder reaction conditions (room temperature vs. reflux). Furthermore, by eliminating the isolation of the intermediate bromo-diamine, the one-pot approach offers a more streamlined and potentially more cost-effective process for large-scale production.
For researchers prioritizing efficiency, yield, and milder conditions, the one-pot synthesis using N-bromosaccharin is the recommended route. However, the Phillips-Ladenburg condensation remains a reliable and well-established method, particularly when the starting 3-bromo-1,2-phenylenediamine is readily available. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and time constraints.
Unveiling the Selectivity Landscape: A Comparative Cross-Reactivity Guide to 4-Bromo-1H-Benzimidazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity profile of a therapeutic candidate is paramount. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is known for its interaction with a wide array of biological targets, particularly protein kinases. This guide provides a comparative analysis of the cross-reactivity of 4-bromo-1H-benzoimidazole derivatives, leveraging experimental data from published studies to illuminate their selectivity and potential off-target effects. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a resource for evaluating the therapeutic potential and guiding the development of this important class of compounds.
The substitution of a bromine atom at the 4-position of the 1H-benzoimidazole core can significantly influence the binding affinity and selectivity of these molecules. The data presented herein is compiled from studies on various N-substituted and 2-substituted this compound analogs, offering a broader perspective on how different structural modifications impact their interaction with the human kinome and other relevant targets.
Comparative Inhibitory Activity of Bromo-Substituted Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several bromo-substituted benzimidazole derivatives against a panel of protein kinases and their cytotoxic activity against various cancer cell lines. This data provides a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound/Derivative Type | Target | IC50 (nM) | Cell Line | Cytotoxicity (IC50 in µM) |
| Tetrabromo-benzimidazole Derivative 1 | CK2α | 30 | A-549 (Lung Carcinoma) | 16.27 |
| PIM-1 | 40 | MCF-7 (Breast Adenocarcinoma) | 17.09 | |
| CCRF-CEM (T-cell lymphoblast-like) | 1.83 | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 16.34 | |||
| Tetrabromo-benzimidazole Derivative 2 | CK2α | 130 | A-549 (Lung Carcinoma) | 26.69 |
| PIM-1 | 100 | MCF-7 (Breast Adenocarcinoma) | 33.20 | |
| CCRF-CEM (T-cell lymphoblast-like) | 2.50 | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 25.11 | |||
| Bromo-benzylidene-benzohydrazide 6h | EGFR | 73.2 | HCT-116 (Colon Carcinoma) | 10.11 |
| Her2 | 23.2 | HepG2 (Hepatocellular Carcinoma) | 9.34 | |
| CDK2 | 284 | MCF-7 (Breast Adenocarcinoma) | 11.21 | |
| AURKC | 11 | |||
| Bromo-benzylidene-benzohydrazide 6c | EGFR | 148.2 | HCT-116 (Colon Carcinoma) | 7.82 |
| Her2 | 114.7 | HepG2 (Hepatocellular Carcinoma) | 8.84 | |
| CDK2 | >1000 | MCF-7 (Breast Adenocarcinoma) | 9.15 | |
| AURKC | 116.3 |
Data for Tetrabromo-benzimidazole derivatives are sourced from a study on N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles.[1] Data for Bromo-benzylidene-benzohydrazide derivatives are from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids.[2]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective comparison of cross-reactivity data. Below are generalized protocols for key assays used to characterize the activity of benzimidazole derivatives.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the in vitro potency of a compound against a specific protein kinase.[3]
-
Reagent Preparation :
-
Prepare a stock solution of the test this compound derivative in 100% DMSO.
-
Create a serial dilution of the compound in DMSO, followed by a further dilution in the kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Dilute the target kinase and its specific peptide substrate to their final working concentrations in the kinase assay buffer.
-
-
Assay Procedure :
-
Add the serially diluted compound or vehicle (DMSO control) to the wells of a low-volume 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
-
Detection :
-
Stop the kinase reaction by adding a stop solution containing EDTA and a detection reagent (e.g., a terbium-labeled antibody specific for the phosphorylated substrate in a TR-FRET assay).
-
Incubate the plate at room temperature for the time specified by the detection reagent manufacturer to allow for signal development.
-
Measure the signal (e.g., fluorescence) using a suitable plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on a cancer cell line.
-
Cell Culture and Seeding :
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization of Workflows and Pathways
To better illustrate the processes involved in cross-reactivity studies and the biological context of kinase inhibition, the following diagrams were generated using Graphviz (DOT language).
References
A Comparative Analysis of Ibuprofen Synthesis: The Boots Process vs. the BHC Process
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis of Ibuprofen
The production of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen is a significant undertaking in the pharmaceutical industry. The choice of synthetic pathway has profound implications for the cost-effectiveness, environmental impact, and overall efficiency of the manufacturing process. This guide provides a detailed comparative analysis of two of the most significant synthetic routes to ibuprofen: the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process.
The Boots synthesis, first patented in the 1960s, was the original commercial method for producing ibuprofen.[1] While a landmark achievement, it is a lengthy six-step process that utilizes stoichiometric reagents and generates considerable waste.[2][3] In contrast, the BHC process, developed in the 1980s and commercialized in 1992, is a streamlined, three-step synthesis that embodies the principles of green chemistry, offering significantly improved atom economy and reduced environmental impact.[4][5]
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key quantitative metrics for the Boots and BHC synthetic pathways for ibuprofen, providing a clear overview of their relative efficiencies.
| Metric | Boots Process | BHC Process |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | ~40% | ~77% (approaching 99% with acetic acid recovery) |
| Key Catalyst(s) | Aluminum Chloride (stoichiometric) | Hydrogen Fluoride (catalytic, recoverable), Raney Nickel, Palladium complex |
| Primary Byproducts | Aluminum trichloride hydrate, various inorganic salts | Acetic acid (recyclable) |
Experimental Protocols
Below are the detailed methodologies for the key experiments in both the Boots and BHC synthetic pathways for ibuprofen.
The Boots Synthesis of Ibuprofen (6 Steps)
The traditional Boots process begins with isobutylbenzene and proceeds through a six-step sequence to yield ibuprofen.[6]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum chloride as a catalyst to form 4'-isobutylacetophenone.[6]
-
Procedure: To a cooled mixture of isobutylbenzene and acetic anhydride, aluminum chloride is added portion-wise while maintaining a low temperature. The reaction is stirred for several hours and then quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, washed, and the solvent is removed to yield 4'-isobutylacetophenone.
Step 2: Darzens Condensation
-
Reaction: The 4'-isobutylacetophenone reacts with ethyl chloroacetate in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).[2][7]
-
Procedure: 4'-isobutylacetophenone and ethyl chloroacetate are dissolved in a suitable solvent, and a solution of sodium ethoxide is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, then worked up to isolate the glycidic ester.
Step 3: Hydrolysis and Decarboxylation
-
Reaction: The α,β-epoxy ester is hydrolyzed with an aqueous base, followed by acidification and heating to promote decarboxylation, yielding 2-(4-isobutylphenyl)propanal.[2]
-
Procedure: The glycidic ester is heated with an aqueous solution of sodium hydroxide. After hydrolysis, the reaction mixture is acidified and heated to induce decarboxylation. The resulting aldehyde is then extracted and purified.
Step 4: Oximation
-
Reaction: The aldehyde is reacted with hydroxylamine to form an oxime.[4]
-
Procedure: The 2-(4-isobutylphenyl)propanal is treated with an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to form the corresponding oxime.
Step 5: Dehydration of the Oxime
-
Reaction: The oxime is dehydrated to form the corresponding nitrile, 2-(4-isobutylphenyl)propionitrile.[2]
-
Procedure: The oxime is treated with a dehydrating agent, such as acetic anhydride, and heated to yield the nitrile.
Step 6: Hydrolysis of the Nitrile
-
Reaction: The nitrile is hydrolyzed under acidic or basic conditions to produce ibuprofen.[2]
-
Procedure: The nitrile is heated with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), followed by neutralization to yield ibuprofen. The crude product is then purified by recrystallization.
The BHC "Green" Synthesis of Ibuprofen (3 Steps)
The BHC process is a more efficient and environmentally friendly alternative to the Boots process.[8]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent to produce 4'-isobutylacetophenone.[6]
-
Procedure: Isobutylbenzene and acetic anhydride are reacted in the presence of anhydrous hydrogen fluoride at a controlled temperature. A key advantage of this step is that the HF can be recovered and reused.[6] The reaction produces 4'-isobutylacetophenone and acetic acid as a byproduct, which can also be recovered and utilized.
Step 2: Catalytic Hydrogenation
-
Reaction: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol using hydrogen gas in the presence of a Raney Nickel or palladium on carbon (Pd/C) catalyst.[6][9]
-
Procedure: 4'-isobutylacetophenone is dissolved in a suitable solvent (or in the absence of one) and subjected to hydrogenation in a pressurized reactor containing the catalyst.[10] The reaction is typically run at a moderate temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off and can be recycled.
Step 3: Catalytic Carbonylation
-
Reaction: The 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen.[2][9]
-
Procedure: The alcohol is reacted with carbon monoxide at elevated temperature and pressure in the presence of a palladium complex catalyst (e.g., PdCl2(PPh3)2) and an acid.[4][11] After the reaction, the ibuprofen is isolated and purified. The palladium catalyst can also be recovered and reused.
Visualizing the Synthetic Pathways and Analysis
To better understand the workflows and the decision-making process in selecting a synthetic pathway, the following diagrams have been generated using Graphviz.
Caption: Logical workflow for a cost-effectiveness analysis of synthetic pathways.
Caption: The six-step traditional Boots synthesis of ibuprofen.
Caption: The three-step, greener BHC synthesis of ibuprofen.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 3. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 9. researchgate.net [researchgate.net]
- 10. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents [patents.google.com]
- 11. OASIS Repository@POSTECHLIBRARY: Regioselective synthesis of ibuprofen via the palladium complex catalyzed hydrocarboxylation of 1-(4-isobutylphenyl)ethanol [oasis.postech.ac.kr]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-1H-benzoimidazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-bromo-1H-benzoimidazole, a halogenated heterocyclic compound. Adherence to these procedures is crucial for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All manipulations of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.
Hazard Summary:
While a specific Safety Data Sheet (SDS) for this compound was not identified, related brominated benzimidazole derivatives are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance.
Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is a foundational principle of laboratory safety. Waste containing this compound must be categorized as "Halogenated Organic Waste."
Key Principles:
-
Do Not Mix: Never combine halogenated organic waste with non-halogenated waste streams. This complicates the disposal process and increases costs.[3]
-
Container Compatibility: Use high-density polyethylene (HDPE) or other chemically resistant containers for collecting waste. Ensure the container is in good condition and has a secure, sealable lid.[3][4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The date of waste accumulation should also be recorded.[4]
-
Keep Closed: Waste containers should remain sealed at all times, except when adding waste.[4]
Step-by-Step Disposal Procedures
The following protocols outline the standard operating procedures for the disposal of pure this compound and materials contaminated with it.
1. Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer by using appropriate tools and techniques.
-
Securely seal the container immediately after the transfer.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
-
Solid contaminated materials should be placed in a sealed plastic bag before being deposited into the solid "Halogenated Organic Waste" container.[3]
-
This double containment minimizes the risk of exposure and contamination of the primary waste container.
3. Contaminated Glassware:
-
Glassware should be decontaminated before washing.
-
Rinse the glassware with a suitable organic solvent, such as ethanol or acetone.
-
Collect the rinsate in a liquid "Halogenated Organic Waste" container.[3]
-
For highly toxic substances, the first three rinses must be collected as hazardous waste.[4]
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4][5]
-
The preferred method for the destruction of halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to neutralize acidic gases produced during combustion.[3]
Crucially, do not dispose of this compound down the drain or in regular trash.[3] Such actions can lead to environmental contamination and are a violation of regulatory standards.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₇H₅BrN₂ | N/A |
| GHS Hazard Statements (based on related compounds) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | [2][6] |
| Waste Classification | Halogenated Organic Waste | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [3][5] |
| Recommended Disposal Method | Licensed hazardous waste incineration | [3][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. echemi.com [echemi.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 4-bromo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-bromo-1H-benzoimidazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[4][5] All eye protection must meet ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[4][6] |
| Skin and Body Protection | Laboratory coat. | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. Wear appropriate protective clothing to prevent skin exposure.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask). | Required if dust is generated or if working in an area with inadequate ventilation.[3][4] Operations should ideally be conducted within a chemical fume hood.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[7][8]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[7] Don all required personal protective equipment as detailed in Table 1.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[7] Avoid pouring the powder directly from the bottle to prevent spills.[7]
-
Transfer: When transferring the solid, do so carefully to avoid creating dust. If adding the solid to a liquid, add the solid to the liquid in small portions.[9]
-
Cleaning: After handling, decontaminate the work surface using an appropriate solvent and cleaning materials. Dispose of any contaminated materials as hazardous waste.[7] Wash hands thoroughly with soap and water.[9][10]
Disposal Plan: Managing Halogenated Organic Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[11][12][13] Improper disposal can lead to environmental harm and regulatory non-compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container for halogenated solids.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container for halogenated organic waste.[13][14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[11][13]
-
Segregation: Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][14][15] Also, do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[11]
Emergency Procedures
-
Spills: In the event of a spill, immediately alert others in the vicinity.[9] For small spills, use an absorbent material to contain and clean up the spill while wearing appropriate PPE.[13] For large spills, evacuate the area and contact your institution's environmental health and safety department.[13]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][16]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3][16]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Laboratory Safety Management [delloyd.50megs.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


